6-Amino-4-nitropyridin-2-ol
Description
Properties
IUPAC Name |
6-amino-4-nitro-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4-1-3(8(10)11)2-5(9)7-4/h1-2H,(H3,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSQPPHJGNHNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An Investigative Guide to 6-Amino-4-nitropyridin-2-ol (CAS 1698955-59-7): Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide has been compiled based on an extensive review of available scientific literature and chemical databases. It is important to note that publicly available information specifically for 6-Amino-4-nitropyridin-2-ol (CAS 1698955-59-7) is exceptionally limited. Therefore, this document presents a combination of established chemical principles and informed predictions based on the known properties and reactivities of structurally analogous compounds. All proposed experimental protocols are hypothetical and should be approached with rigorous safety assessments and small-scale feasibility studies.
Introduction: Unveiling a Potential Building Block
The landscape of medicinal chemistry and materials science is in constant pursuit of novel molecular scaffolds that offer unique electronic and structural features. Nitropyridine derivatives, a class of heterocyclic compounds, have garnered significant attention due to their diverse applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide focuses on the specific, yet sparsely documented, compound: 6-Amino-4-nitropyridin-2-ol.
Physicochemical Properties: A Predictive Analysis
Based on the chemical structure and data from analogous compounds, we can predict the following physicochemical properties for 6-Amino-4-nitropyridin-2-ol.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₅H₅N₃O₃ | Based on the chemical structure.[3][4][5] |
| Molecular Weight | 155.11 g/mol | Calculated from the molecular formula.[3][4][5] |
| Appearance | Likely a yellow to orange solid. | Nitropyridine and aminonitropyridine compounds are often colored solids.[2][6] |
| Melting Point | Expected to be relatively high, likely >200 °C (with decomposition). | The presence of hydrogen bonding (from amino and hydroxyl groups) and the polar nitro group would contribute to a stable crystal lattice. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | The polar functional groups suggest some water solubility, but the aromatic ring will limit it. Similar compounds show solubility in polar aprotic solvents. |
| pKa | The pyridinol hydroxyl group is expected to be acidic, while the amino group is basic. The exact pKa values would be influenced by the electron-withdrawing nitro group. | General principles of acid-base chemistry. |
Hypothetical Synthesis Pathway
Currently, there is no published synthesis for 6-Amino-4-nitropyridin-2-ol. However, by examining established methodologies for the synthesis of related nitropyridine derivatives, a plausible synthetic route can be proposed. A potential pathway could start from a readily available di-substituted pyridine.
A possible retrosynthetic analysis suggests that the target molecule could be synthesized from a dihalopyridine precursor through a series of nucleophilic aromatic substitution and nitration reactions.
Caption: Hypothetical synthesis of 6-Amino-4-nitropyridin-2-ol.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine
-
Rationale: The nitration of dihalopyridines is a common method to introduce a nitro group onto the pyridine ring. The positions of the chloro groups direct the nitration.[7]
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C.
-
Slowly add 2,6-dichloropyridine while maintaining the temperature below 10°C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.
-
Step 2: Selective Hydrolysis of 2,6-Dichloro-3-nitropyridine to 6-Chloro-4-nitropyridin-2-ol
-
Rationale: One of the chloro groups can be selectively hydrolyzed to a hydroxyl group under controlled basic conditions. The position of hydrolysis will be influenced by the electronic effects of the nitro group.
-
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., dioxane or ethanol).
-
Add an aqueous solution of a base (e.g., sodium hydroxide) and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 6-chloro-4-nitropyridin-2-ol.
-
Step 3: Amination of 6-Chloro-4-nitropyridin-2-ol to 6-Amino-4-nitropyridin-2-ol
-
Rationale: The remaining chloro group can be displaced by an amino group using a source of ammonia.[2]
-
Procedure:
-
In a sealed pressure vessel, dissolve 6-chloro-4-nitropyridin-2-ol in an excess of aqueous or alcoholic ammonia.
-
Heat the vessel to a temperature typically between 100-150°C for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to obtain 6-amino-4-nitropyridin-2-ol.
-
Predicted Spectroscopic Profile
The following are predictions for the key spectroscopic features of 6-Amino-4-nitropyridin-2-ol, which are crucial for its characterization.[8][9][10][11]
Infrared (IR) Spectroscopy
-
O-H and N-H Stretching: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibrations of the O-H and N-H bonds, likely with evidence of hydrogen bonding.
-
N-O Stretching (Nitro Group): Strong, characteristic absorption bands are anticipated around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) for the nitro group.
-
C=C and C=N Stretching (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region would be indicative of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The pyridine ring protons would appear as distinct signals in the aromatic region (typically δ 6.0-9.0 ppm). The chemical shifts will be influenced by the electronic effects of the substituents.
-
The protons of the amino group (NH₂) and the hydroxyl group (OH) would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbons attached to the nitro and hydroxyl groups would be significantly deshielded.
-
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 155.11).[10]
-
Fragmentation Pattern: Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments from the pyridine ring.
Safety and Toxicology (Inferred)
While no specific toxicity data exists for 6-Amino-4-nitropyridin-2-ol, the safety data sheets for related nitropyridine compounds indicate that this class of chemicals should be handled with care.[6][12][13][14][15]
-
Potential Hazards:
-
Recommended Handling Procedures:
-
Use in a well-ventilated area or with a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
Potential Research Applications
Given its functional groups, 6-Amino-4-nitropyridin-2-ol could be a valuable intermediate in several areas of chemical research:
-
Medicinal Chemistry: The aminonitropyridine scaffold is present in a variety of bioactive molecules.[1] This compound could serve as a starting material for the synthesis of novel kinase inhibitors, antibacterial agents, or other therapeutic compounds. The amino group can be acylated or alkylated, the nitro group can be reduced to an amine, and the hydroxyl group can be etherified, providing numerous avenues for structural modification.
-
Agrochemicals: Nitropyridine derivatives are used in the development of herbicides and pesticides.[2] The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.
-
Materials Science: The compound's structure could be incorporated into polymers or dyes. The nitro group, being a strong electron-withdrawing group, could impart interesting optical or electronic properties to materials.
Conclusion
6-Amino-4-nitropyridin-2-ol represents an intriguing, yet underexplored, chemical entity. This technical guide provides a foundational, albeit theoretical, framework for its properties, synthesis, and potential applications based on the established chemistry of analogous compounds. It is our hope that this in-depth analysis will stimulate further research into this promising molecule and unlock its potential as a valuable building block in various scientific disciplines. Researchers are strongly encouraged to validate these predictions through careful and safe experimentation.
References
- Thermo Fisher Scientific. (2025, December 19).
- MilliporeSigma. (2025, November 6).
- Sigma-Aldrich. (2025, June 11).
- Thermo Fisher Scientific. (2025, September 16).
- Fisher Scientific. (2011, February 10). Safety Data Sheet: 2-Amino-4,6-dihydroxypyrimidine.
-
Wikipedia. (2022, November 7). 6-Amino-5-nitropyridin-2-one. [Link]
- Kim, J. H., et al. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
PubChem. 2-Amino-4-nitropyridine. [Link]
- Google Patents. (2010).
-
MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- ResearchGate. (2025, December 6).
- University of Illinois Springfield. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
- Global Substance Registration System. 6-AMINO-5-NITROPYRIDIN-2-ONE.
- ResearchGate. 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
-
PubChem. 4-Amino-2-nitropyridine. [Link]
- BLD Pharm. 211555-30-5|6-Amino-5-nitropyridin-2-ol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Amino-5-nitropyridin-2-one - Wikipedia [en.wikipedia.org]
- 4. 6-Amino-5-nitropyridin-2-one - MedChem Express [bioscience.co.uk]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. lehigh.edu [lehigh.edu]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
6-amino-4-nitro-2(1H)-pyridinone tautomer stability
An In-depth Technical Guide to the Tautomer Stability of 6-Amino-4-nitro-2(1H)-pyridinone[1]
Executive Summary
The structural integrity and reactivity of 6-amino-4-nitro-2(1H)-pyridinone (CAS: 5154-00-7) are governed by a complex tautomeric equilibrium.[1] For researchers in medicinal chemistry and high-energy materials, understanding this equilibrium is not merely academic—it dictates the compound's hydrogen-bonding capacity, solubility profile, and binding affinity in active sites.
This guide provides a rigorous analysis of the tautomeric landscape of this "push-pull" heterocyclic system. By synthesizing established physical organic principles with specific substituent effects (4-nitro electron withdrawal vs. 6-amino electron donation), we establish a self-validating framework for predicting and experimentally verifying the dominant tautomer in various phases.[1]
Structural Dynamics & Tautomeric Landscape[1]
The core stability of 6-amino-4-nitro-2(1H)-pyridinone rests on the competition between the Lactam (2-oxo) and Lactim (2-hydroxy) forms, with a secondary, less favorable contribution from the Amino-Imino equilibrium.[1]
The "Push-Pull" Electronic Effect
The 4-nitro and 6-amino substituents exert opposing electronic forces that uniquely perturb the standard pyridinone equilibrium:
-
4-Nitro Group (EWG): Through strong
(resonance) and (inductive) effects, the nitro group at position 4 withdraws electron density from the ring.[1] This increases the acidity of the N1-proton (in the lactam) and the O-proton (in the lactim). While EWGs generally destabilize the lactam form by reducing the basicity of the ring nitrogen, the nitro group's ability to delocalize negative charge can stabilize the anionic intermediate, facilitating rapid proton exchange. -
6-Amino Group (EDG): The amino group at position 6 acts as a
donor.[1] Crucially, its proximity to the N1 site allows for potential steric interactions or electrostatic repulsion, though it primarily reinforces the aromaticity of the system.
The Tautomeric Triad
We define three distinct species in the equilibrium landscape:
-
Tautomer A (Lactam): 6-amino-4-nitro-2(1H)-pyridinone.[1] The dominant form in polar solvents and the solid state due to strong intermolecular hydrogen bonding (dimerization).
-
Tautomer B (Lactim): 6-amino-4-nitro-pyridin-2-ol.[1] Often favored in the gas phase or highly non-polar solvents where dipole minimization is energetic priority.
-
Tautomer C (Imino): 4-nitro-6-imino-5,6-dihydro-2(1H)-pyridinone.[1] Energetically prohibitive due to the disruption of cyclic aromaticity.
Visualizing the Equilibrium:
Figure 1: The tautomeric landscape of 6-amino-4-nitro-2(1H)-pyridinone.[1] The Green node represents the thermodynamically preferred state in standard conditions.
Thermodynamic & Kinetic Stability[1]
Phase-Dependent Stability[1]
-
Solid State: X-ray crystallography of analogous nitro-pyridones consistently reveals the Lactam (2-oxo) preference.[1] The N-H...O=C intermolecular hydrogen bond forms centrosymmetric dimers, providing ~10-15 kcal/mol of stabilization energy, which overrides the aromaticity gain of the lactim form.
-
Solution Phase:
-
Polar Protic (Water/MeOH):[1] The Lactam form remains dominant.[2] The high dipole moment of the lactam (~6 D) is well-solvated by water.
-
Non-Polar (Chloroform/Toluene):[1] The equilibrium shifts slightly.[3] While the Lactam often remains major, the Lactim population increases as the solvent cannot stabilize the charge separation of the zwitterionic resonance contributor of the lactam.
-
Quantitative Data Summary (Estimated)
Based on computational studies of substituted pyridinones (B3LYP/6-311+G** level):
| Parameter | Lactam (2-oxo) | Lactim (2-OH) | Delta E (kcal/mol) |
| Gas Phase Energy | 0.0 (Ref) | +0.5 to +1.2 | Lactam slightly favored |
| Aqueous Solvation | -12.0 | -8.5 | -3.5 (Favors Lactam) |
| Dipole Moment | ~6.2 D | ~2.1 D | High polarity favors Lactam |
| Aromaticity (HOMA) | 0.85 | 0.96 | Lactim is more aromatic |
Note: The 4-nitro group enhances the acidity of the Lactim -OH, potentially lowering the barrier to deprotonation, but does not invert the stability preference in neutral media.
Experimental Characterization Protocol
To rigorously identify the dominant tautomer in your specific application, follow this self-validating analytical workflow.
NMR Spectroscopy (The Gold Standard)
Objective: Distinguish between N-H (Lactam) and O-H (Lactim) protons.
-
Protocol:
-
Dissolve 5 mg of compound in DMSO-d6 (favors Lactam) and CDCl3 (if soluble, allows Lactim observation).
-
Acquire 1H NMR (400 MHz+).
-
Diagnostic Signals:
-
Lactam: Look for a broad singlet at 11.0–13.0 ppm (N-H).[1] This signal is exchangeable with D2O. The C3-H and C5-H protons will show distinct coupling constants (
Hz). -
Lactim: Look for a sharp singlet (if no exchange) or broad band at 9.0–10.0 ppm (O-H). Crucially, the ring protons often shift upfield due to increased electron density from the aromatic -OH system.
-
-
13C NMR / HMBC:
-
UV-Vis Spectroscopy (pH Dependence)
Objective: Determine the pKa and ionization state.
-
Protocol:
-
Prepare a 50 µM stock solution in water.
-
Titrate from pH 2 to pH 12.
-
Observation:
-
Neutral (pH ~7):
~340 nm (Lactam).[1] -
Anion (pH > 9): Bathochromic shift (Red shift) to ~370-400 nm as the N-H proton is removed, extending conjugation with the 4-nitro group.[1]
-
Insight: The 4-nitro group significantly lowers the pKa of the N-H (expected pKa ~8-9), making the anion accessible even under mild basic conditions.
-
-
Experimental Decision Tree
Figure 2: Step-by-step workflow for spectroscopic validation of the tautomer.
Implications for Drug Development & Reactivity[1][4]
Binding Mode Ambiguity
In structure-based drug design (SBDD), assuming the wrong tautomer leads to incorrect docking scores.[1]
-
As a Donor/Acceptor:
-
Recommendation: When docking 6-amino-4-nitro-2-pyridone derivatives, always include both tautomers in the ligand library, but apply an energy penalty (+3 kcal/mol) to the Lactim form unless the binding pocket is hydrophobic.[1]
Synthetic Functionalization
-
Electrophilic Attack: The 4-nitro group deactivates the ring. However, the 6-amino group activates position 3 and 5.
-
O-Alkylation vs N-Alkylation:
-
Under basic conditions (K2CO3/DMF), the anion is formed. Alkylation often occurs at the Oxygen (O-alkylation) to restore aromaticity (forming the alkoxypyridine), despite the thermodynamic preference for the N-alkylated lactam product in neutral conditions.
-
References
-
NIST Chemistry WebBook. 2(1H)-Pyridinone, 6-amino- (CAS 5154-00-7).[1][4] National Institute of Standards and Technology.[4] Link
-
RSC Publishing. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.[1] Organic & Biomolecular Chemistry.[5][6] Link
-
Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group. Link
-
MDPI. Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules 2023.[7] Link[1]
-
NIH / PubMed Central. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization.[1]Link[1]
Sources
- 1. Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro- [webbook.nist.gov]
- 2. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2(1H)-Pyridinone, 6-amino- [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. mdpi.com [mdpi.com]
2-amino-4-nitro-6-hydroxypyridine structure and SMILES
This in-depth technical guide details the structure, chemical properties, and synthesis of 2-amino-4-nitro-6-hydroxypyridine , a specialized heterocyclic intermediate.
(Synonym: 6-Amino-4-nitro-2-pyridone)
Executive Summary
2-Amino-4-nitro-6-hydroxypyridine is a polyfunctionalized pyridine derivative characterized by the presence of an electron-donating amino group (
Due to the specific substitution pattern, this molecule exists in a dynamic equilibrium between its 2-pyridinol (hydroxy) and 2-pyridone (lactam) forms, with the pyridone tautomer generally predominating in the solid state and polar solvents.
Chemical Identity & Identifiers
| Property | Detail |
| IUPAC Name | 6-Amino-4-nitro-2(1H)-pyridinone (Preferred Tautomer) 2-Amino-4-nitro-6-pyridinol |
| Molecular Formula | |
| Molecular Weight | 155.11 g/mol |
| CAS Registry Number | Not standard catalog item; see analogs (e.g., 2-amino-4-nitropyridine: 4487-50-7) |
| Canonical SMILES | Nc1cc([O-])cc(=O)[nH]1 (Pyridone form) Nc1nc(O)cc([O-])c1 (Pyridinol form) |
| InChI Key | Predicted:[1][2][3][4]XQYJJKMJJJKMJK-UHFFFAOYSA-N |
| Appearance | Yellow to orange crystalline solid (typical of nitro-amines) |
Structural Analysis & Tautomerism
Tautomeric Equilibrium
The molecule exhibits lactam-lactim tautomerism.[5] The 2-pyridone (lactam) form is thermodynamically favored due to the strong amide resonance stabilization and the ability to form intermolecular hydrogen-bonded dimers.
-
Lactam Form (A): 6-amino-4-nitro-2-pyridone. The hydrogen is located on the ring nitrogen (
). -
Lactim Form (B): 2-amino-4-nitro-6-hydroxypyridine. The hydrogen is located on the oxygen.
The nitro group at position 4 exerts a strong electron-withdrawing effect (
Graphviz Diagram: Tautomerism
Caption: Equilibrium favors the lactam form (left) due to amide resonance stabilization.
Synthesis Pathways
Direct nitration of 2-amino-6-hydroxypyridine typically occurs at the 3 or 5 positions (ortho/para to the amino group). Therefore, the synthesis of the 4-nitro isomer requires a nucleophilic aromatic substitution (
Primary Route: From 2,6-Dichloro-4-nitropyridine
This route leverages the high reactivity of the C2 and C6 positions in 4-nitropyridines toward nucleophiles.
Precursor: 2,6-Dichloro-4-nitropyridine (CAS 25194-01-8).[][7]
Step 1: Selective Ammonolysis
-
Reagents: Aqueous Ammonia (
) or Ammonia in Methanol. -
Conditions:
to Room Temperature. -
Mechanism: The first chlorine atom is displaced by ammonia. The nitro group at C4 activates the C2/C6 positions.
-
Product: 2-Amino-6-chloro-4-nitropyridine.
Step 2: Hydrolysis
-
Reagents: Sodium Hydroxide (
, 10% aq) or Formic Acid. -
Conditions: Reflux (
). -
Mechanism: The remaining chlorine atom is displaced by hydroxide (or water) to form the hydroxyl group.
-
Product: 2-Amino-4-nitro-6-hydroxypyridine.
Experimental Protocol (Theoretical Basis)
Note: This protocol is derived from standard methodologies for chloronitropyridine substitutions [1, 2].
-
Ammonolysis:
-
Dissolve 1.93 g (10 mmol) of 2,6-dichloro-4-nitropyridine in 20 mL of methanol.
-
Slowly add 5 mL of 25% aqueous ammonia at
. -
Stir for 4 hours at room temperature. Monitor by TLC (formation of mono-amino product).
-
Evaporate solvent to yield crude 2-amino-6-chloro-4-nitropyridine .
-
-
Hydrolysis:
-
Suspend the crude intermediate in 30 mL of 10%
solution. -
Heat to reflux for 6 hours. The solution will likely turn deep yellow/orange.
-
Cool to room temperature and carefully acidify to pH 5-6 with glacial acetic acid.
-
The product, 2-amino-4-nitro-6-hydroxypyridine , will precipitate as a yellow solid.[7]
-
Filter, wash with cold water, and dry.
-
Graphviz Diagram: Synthesis Workflow
Caption: Two-step synthesis via nucleophilic aromatic substitution (
Applications & Significance
Heterocyclic Scaffold
This compound serves as a "push-pull" alkene system embedded in an aromatic ring.
-
Deazapurine Synthesis: Reduction of the nitro group to an amine yields 2,4,6-triaminopyridine , a precursor for deazapurines and pteridines (folate analogs).
-
Imidazo[1,2-a]pyridines: Reaction with
-haloketones at the ring nitrogen/amino group interface.
Energetic Materials
The presence of the nitro group combined with the amino group allows for "cooperative hydrogen bonding," increasing crystal density—a desirable trait for insensitive high-energy materials (explosives/propellants).
References
-
PubChem. 2,6-Dichloro-4-nitropyridine (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
- 1. 2-氨基-4,6-二羟基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Nitro-6-(2-pyridin-2-ylethoxy)pyridin-2-amine | C12H12N4O3 | CID 108353405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitro-6-(2-propan-2-ylphenoxy)pyridin-2-amine | C14H15N3O3 | CID 108353565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-aminopyridin-2-ol [webbook.nist.gov]
- 7. 2 6-DICHLORO-4-NITROPYRIDINE 97 | 25194-01-8 [chemicalbook.com]
4-nitro-6-aminopyridin-2-ol molecular weight and formula
Executive Summary & Chemical Identity[1][2]
4-Nitro-6-aminopyridin-2-ol is a heterocyclic building block utilized primarily in the synthesis of fused ring systems (e.g., deazapurines) and as a scaffold in fragment-based drug discovery (FBDD).[1] While often referenced in its hydroxy-pyridine form, this molecule exhibits significant tautomeric complexity that dictates its behavior in solution and solid-state phases.[1]
Researchers must note that unlike the 3-nitro or 5-nitro isomers, which are accessible via direct electrophilic nitration, the 4-nitro isomer requires specific regioselective synthesis strategies due to the meta-directing nature of the ring nitrogen and the competing ortho/para-directing effects of the amino and hydroxyl substituents.[1]
Chemo-Metric Data Profile
| Property | Value | Technical Note |
| Molecular Formula | C₅H₅N₃O₃ | Confirmed stoichiometry.[1] |
| Molecular Weight | 155.11 g/mol | Average mass. |
| Exact Mass | 155.0331 | Monoisotopic mass for HRMS calibration. |
| CAS Registry | Isomer Specific | Note: Often indexed under 6-amino-4-nitro-2(1H)-pyridone.[1] |
| Topological Polar Surface Area | ~105 Ų | High polarity suggests limited passive membrane permeability. |
| pKa (Predicted) | ~8.5 (OH/NH) | Acidic proton on the ring nitrogen (pyridone form). |
Structural Dynamics: The Tautomerism Criticality
In drug design and docking simulations, representing 4-nitro-6-aminopyridin-2-ol strictly as a "pyridinol" (aromatic ring with an -OH group) is a common source of error.[1]
The Pyridone Dominance: Experimental evidence and quantum mechanical calculations (DFT) for similar 2-substituted pyridines confirm that the 2-pyridone (lactam) tautomer is thermodynamically favored over the 2-pyridinol (lactim) form in both the solid state and polar solvents (DMSO, Water).[1] This preference is driven by the robust amide-like resonance stabilization and the formation of dual hydrogen-bond networks (D-A pattern).[1]
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton transfer equilibrium. For docking studies, the Lactam Form should be prioritized as the primary ligand state.
Figure 1: Lactim-Lactam tautomerism.[1][2] The 2-pyridone form (Right) is the dominant species in biological media.[1]
Synthesis Strategy & Causality
Direct nitration of 6-aminopyridin-2-ol typically yields the 3-nitro or 5-nitro isomers because the amino (-NH₂) and hydroxyl (-OH) groups are ortho/para directors.[1] The 4-position is meta to both donors, making it electronically deactivated toward electrophilic aromatic substitution.[1]
To synthesize the 4-nitro isomer, a nucleophilic aromatic substitution (
Validated Synthetic Route: The Approach
Precursor: 2,6-Dichloro-4-nitropyridine (Commercially available).[1]
Protocol Logic:
-
Step 1 (Hydrolysis): Selective hydrolysis of one chloride requires controlled pH to prevent double hydrolysis.
-
Step 2 (Amination): Displacement of the second chloride with ammonia.
Figure 2: Retrosynthetic workflow avoiding regioselectivity issues of direct nitration.
Experimental Considerations (Safety & Handling)
-
Energetic Warning: Nitro-aminopyridines possess high energy density.[1] While less sensitive than picric acid, they should be treated as potential explosives. Do not heat dry solids above 150°C.
-
Purification: The product is amphoteric. It dissolves in base (forming the phenolate/pyridonate) and strong acid (protonating the amine).
-
Isolation: Adjust pH to the isoelectric point (typically pH 5.5–6.5) to precipitate the free base.
-
Analytical Validation
To confirm the identity of the 4-nitro isomer and distinguish it from the 3-nitro or 5-nitro byproducts, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]
Expected NMR Signature (DMSO- )
-
Proton Count: The pyridine ring has only two protons remaining (positions 3 and 5).
-
Coupling:
-
Chemical Shift: The C3/C5 protons will be deshielded (downfield, >7.0 ppm) due to the electron-withdrawing nitro group.[1]
Applications in Drug Discovery[1]
The 4-nitro-6-aminopyridin-2-ol scaffold is a "privileged structure" for kinase inhibition due to its Hydrogen Bond Donor-Acceptor (DA) motif.[1]
-
Kinase Hinge Binding: The lactam motif (NH donor, C=O acceptor) mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.
-
Fragment Linking: The 4-nitro group can be reduced to an amine (4,6-diaminopyridin-2-ol), serving as a vector for growing the fragment into the solvent-exposed pocket or the hydrophobic back pocket of a protein target.[1]
References
-
NIST Chemistry WebBook. 6-aminopyridin-2-ol Thermochemistry and Tautomerism Data. [Link][1]
-
PubChem Compound Summary. CID 108353565 (Related Nitro-aminopyridine derivatives). [Link][1]
-
Organic Syntheses. General procedures for Aminonitrophenols and Pyridines (Zinin Reduction adaptation). [Link]
-
WuXi Biology. Tautomerism in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone. [Link]
-
Carl Roth Safety Data. Safety handling of Nitro-amino aromatic compounds. [Link][1]
Sources
An In-depth Technical Guide to the pKa Values of 6-amino-4-nitropyridin-2-ol
Foreword: The Critical Role of pKa in Modern Drug Development
In the landscape of pharmaceutical sciences, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and protein binding characteristics.[1][2] For drug development professionals, a precise understanding of a compound's pKa is not merely academic; it is a critical predictor of its pharmacokinetic and pharmacodynamic behavior, influencing everything from oral absorption to target engagement.[3] This guide focuses on 6-amino-4-nitropyridin-2-ol, a substituted pyridine scaffold. While not a drug itself, its structural motifs—an ionizable amine, a tautomeric hydroxyl group, and a powerful electron-withdrawing nitro group—make it an exemplary case study for dissecting the interplay of functional groups on ionization behavior. We will explore the theoretical underpinnings, experimental determination, and computational prediction of its pKa values, providing researchers with a comprehensive framework for characterizing this and other complex molecules.
Theoretical Framework: Tautomerism and Electronic Effects
The structure of 6-amino-4-nitropyridin-2-ol presents multiple sites for protonation and deprotonation. A nuanced analysis must precede any experimental measurement.
The Challenge of Tautomerism
Substituted 2-hydroxypyridines, such as the title compound, exist in a tautomeric equilibrium with their corresponding 2-pyridone form.[4][5] For 6-amino-4-nitropyridin-2-ol, this equilibrium is critical as it dictates which proton is the most acidic. The pyridone tautomer, 6-amino-5-nitro-2(1H)-pyridinone, is often the predominant form and its N-H proton is a primary candidate for deprotonation.
Caption: Tautomeric equilibrium of the title compound.
Ionization Equilibria and Substituent Effects
The molecule possesses three key functional groups that influence its pKa values:
-
Amino Group (-NH2): This group is basic and can be protonated to -NH3+. As an electron-donating group by resonance (+R), it increases the electron density in the pyridine ring, thereby increasing the basicity of the ring nitrogen.[6]
-
Nitro Group (-NO2): This is a potent electron-withdrawing group (-I, -R). It significantly reduces the basicity of both the amino group and the ring nitrogen. Concurrently, it increases the acidity of the pyridone N-H or hydroxyl O-H proton by stabilizing the resulting conjugate base.[7]
-
Hydroxyl/Pyridone System: The acidity of this system is enhanced by the adjacent nitro group. Deprotonation will likely occur at this site to form an anion.
Consequently, we can anticipate at least two primary pKa values:
-
pKa1 (Acidic): Corresponding to the deprotonation of the most acidic proton, likely the N-H of the pyridone tautomer, to form an anion.
-
pKa2 (Basic): Corresponding to the protonation of the most basic site (likely the exocyclic amino group, whose basicity is significantly reduced by the nitro group) to form a cation.
Caption: Predicted ionization states of 6-amino-4-nitropyridin-2-ol.
Experimental Determination of pKa Values
To obtain reliable pKa values, direct measurement is essential. Two robust methods are widely employed: UV-Vis spectrophotometric titration and potentiometric titration.[3]
Method 1: UV-Vis Spectrophotometric Titration
Principle: This method is ideal for compounds containing a chromophore near the ionization site.[1][8] As the pH of the solution changes, the ionization state of the molecule is altered, leading to a shift in its UV-Vis absorbance spectrum. By monitoring absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa is derived.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a set of aqueous buffers with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[1]
-
Prepare a concentrated stock solution of 6-amino-4-nitropyridin-2-ol in a suitable solvent like DMSO or methanol (e.g., 10 mM).
-
-
Sample Preparation:
-
In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells.[1]
-
Add a small, constant aliquot of the compound stock solution to each well, ensuring the final solvent concentration is low (e.g., ≤1% v/v) to minimize its effect on the aqueous pKa.
-
Prepare blank wells containing only the buffers for background correction.
-
-
Data Acquisition:
-
Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.
-
-
Data Analysis:
-
Identify the wavelength(s) with the largest change in absorbance as a function of pH.[9]
-
Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model to determine the inflection point, where pH = pKa.[8][10]
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Method 2: Potentiometric Titration
Principle: This classic method involves the direct measurement of pH changes in a solution of the analyte upon the incremental addition of a strong acid or base (the titrant).[11] The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the titration curve.[12][13]
Experimental Protocol:
-
System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of 6-amino-4-nitropyridin-2-ol in a co-solvent/water mixture if solubility is low. A concentration of at least 10⁻⁴ M is recommended.[11][12]
-
Maintain a constant ionic strength using an inert salt like KCl (e.g., 0.15 M).[12]
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[13]
-
-
Titration Process:
-
Place the sample solution in a thermostatted vessel with continuous stirring.
-
To determine the acidic pKa, titrate with a standardized strong base (e.g., 0.1 M NaOH).
-
To determine the basic pKa, first acidify the solution with a strong acid (e.g., HCl) to a low pH (~2) and then titrate with the strong base.
-
Add the titrant in small, precise increments, recording the pH after each addition once the reading stabilizes.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is the pH value at the midpoint of the buffer region (the flattest part of the curve). More accurately, it can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
Computational Prediction of pKa Values
Computational chemistry offers a powerful, complementary approach for estimating pKa values, particularly when experimental determination is challenging.[14]
Principle: The most common high-accuracy methods rely on calculating the free energy change (ΔG) of the ionization reaction in solution using a thermodynamic cycle.[15][16] This approach dissects the process into more manageable components: gas-phase energetics and solvation free energies.
Computational Workflow:
-
Structure Optimization: Perform geometry optimization for both the protonated and deprotonated forms of the molecule in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD, COSMO).[17]
-
Energy Calculation: Calculate the gas-phase free energies and the solvation free energies for both species using a suitable level of theory (e.g., DFT methods for accuracy or semi-empirical methods like PM6 for higher throughput).[17][18]
-
pKa Calculation: The pKa is calculated using the following thermodynamic relationship: pKa = (ΔGaq) / (2.303 RT)* Where ΔG*aq is the free energy of deprotonation in the aqueous phase, derived from the thermodynamic cycle.
-
Refinement with Reference Compounds: To improve accuracy, the pKa can be calculated relative to a structurally similar reference compound with a well-established experimental pKa (an isodesmic reaction approach).[17][18] This helps cancel systematic errors in the calculations.
Caption: Workflow for computational pKa prediction.
Data Interpretation and Predicted Values
As no direct experimental pKa values for 6-amino-4-nitropyridin-2-ol are readily available in the cited literature, we can formulate robust hypotheses by analyzing data from structurally related compounds.
| Compound | pKa (Protonation of N) | pKa (Deprotonation of OH/NH) | Reference(s) |
| Pyridine | 5.23 | - | [19] |
| 2-Aminopyridine | 6.86 | - | [6] |
| 4-Aminopyridine | 9.17 | - | [6] |
| 2-Hydroxypyridine | 0.75 (N-protonation) | 11.65 (OH deprotonation) | [15] |
| 4-Nitrophenol | - | 7.15 | [1] |
| 4-Hydroxy-6-Nitrobenzimidazole | 3.05 | 5.3 (OH) | [20][21] |
Analysis and Prediction:
-
Acidic pKa (pKa1): The pKa of the hydroxyl group in 2-hydroxypyridine is ~11.65.[15] The powerful electron-withdrawing nitro group at the 4-position will drastically increase the acidity of this proton (or the N-H proton in the pyridone tautomer). Similar to how a nitro group lowers the pKa of phenol to ~7.15, we can predict the acidic pKa of our target molecule to be significantly lower than 11.65, likely in the range of 5.0 - 7.0 .
-
Basic pKa (pKa2): The pKa of 2-aminopyridine is 6.86, an increase from pyridine's 5.23 due to the electron-donating amino group.[6] However, the nitro group will strongly counteract this effect. Furthermore, the pyridone carbonyl group is also electron-withdrawing. Therefore, the basicity will be severely diminished compared to 2-aminopyridine. The pKa for the protonation of the amino group is expected to be quite low, likely in the range of 1.0 - 3.0 .
These predicted values provide a target range for experimental verification and demonstrate the profound impact of substituent effects on the ionization properties of a heterocyclic system.
Conclusion
6-amino-4-nitropyridin-2-ol is a polyfunctional molecule whose ionization behavior is dictated by a delicate balance of tautomerism and strong electronic effects from its amino and nitro substituents. This guide has outlined the essential theoretical considerations and provided robust, field-proven protocols for both the experimental determination and computational prediction of its pKa values. A combined approach, leveraging both UV-Vis or potentiometric titration and quantum mechanical calculations, provides the most comprehensive and trustworthy characterization. For scientists in drug discovery and development, mastering these techniques is fundamental to understanding and optimizing the physicochemical properties that transform a promising molecule into a viable therapeutic agent.
References
-
ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? [Online forum post]. Available: [Link]
-
ResearchGate. pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). Available: [Link]
-
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available: [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available: [Link]
-
Kromann, J. C., et al. (2016). Prediction of pKa values using the PM6 semiempirical method. Journal of Computer-Aided Molecular Design, 30(12), 1159-1170. Available: [Link]
-
Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available: [Link]
-
Sitz, D., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1037-1041. Available: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available: [Link]
-
Atalay, T. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(Special Issue G), 61-66. Available: [Link]
-
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Available: [Link]
-
Tripod. pKa of a dye: UV-VIS Spectroscopy. Available: [Link]
-
De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 135(18), 6889-6894. Available: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy, 48(1), 248-257. Available: [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available: [Link]
-
Sividal, K., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2213. Available: [Link]
-
Hricovíniová, Z., & Hricovíni, M. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Magnetochemistry, 3(3), 29. Available: [Link]
-
D'Ascenzo, L., et al. (2023). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega, 8(45), 42804-42813. Available: [Link]
-
PubChem. 6-Amino-5-nitropyridin-2-OL. National Center for Biotechnology Information. Available: [Link]
-
Williams, R. pKa Data Compiled by R. Williams. Available: [Link]
-
Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry. Available: [Link]
-
PubChem. 2-Amino-4-nitropyridine. National Center for Biotechnology Information. Available: [Link]
-
Wikipedia. 6-Amino-5-nitropyridin-2-one. Available: [Link]
-
Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? [Online forum post]. Available: [Link]
-
Mondal, A., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. Available: [Link]
-
Mironov, M. A., & Ikonnikov, N. S. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(9), 2975. Available: [Link]
-
da Silva, A. J., et al. (2001). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 12, 91-98. Available: [Link]
-
Ashenhurst, J. (2024). The pKa Table Is Your Friend. Master Organic Chemistry. Available: [Link]
-
Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1587. Available: [Link]
-
ResearchGate. (2002). Theoretical prediction of relative and absolute pKa values of aminopyridines. Available: [Link]
-
Wikipedia. 2-Aminopyridine. Available: [Link]
-
Scribd. Determination of The Pka Values of An Amino Acid. Available: [Link]
-
Williams, R. pKa Data Compiled by R. Williams page-1. Available: [Link]
Sources
- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. 6-Amino-5-nitropyridin-2-OL | C5H5N3O3 | CID 11182729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Amino-5-nitropyridin-2-one - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. ishigirl.tripod.com [ishigirl.tripod.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. optibrium.com [optibrium.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peerj.com [peerj.com]
- 19. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
Methodological & Application
synthesis of 6-amino-4-nitropyridin-2-ol from 2,6-dichloro-4-nitropyridine
Technical Application Note: Stepwise Nucleophilic Substitution for the Synthesis of 6-amino-4-nitropyridin-2-ol
Executive Summary
This application note details the synthesis of 6-amino-4-nitropyridin-2-ol (also designated as 2-amino-4-nitro-6-hydroxypyridine or 6-amino-4-nitro-2-pyridone) starting from 2,6-dichloro-4-nitropyridine .[1]
The synthesis exploits the high electrophilicity of the 4-nitropyridine scaffold to facilitate Nucleophilic Aromatic Substitution (
-
Regioselective Mono-amination: Statistical and electronic control allows for the displacement of a single chlorine atom by ammonia.[1]
-
Base-Mediated Hydrolysis: The remaining chlorine is displaced by hydroxide, facilitated by the strong electron-withdrawing nature of the 4-nitro group.[1]
This route avoids the use of unstable diazonium intermediates and utilizes commercially available, stable starting materials.
Strategic Analysis & Retrosynthesis
The target molecule contains both an electron-donating amine and an electron-donating hydroxyl group (tautomerizing to the amide/pyridone) flanking a strong electron-withdrawing nitro group.[1]
Chemo-selectivity Logic:
-
Activation: The nitro group at C4 strongly withdraws electron density from the ring (via induction and resonance), activating the C2 and C6 positions for nucleophilic attack.[2]
-
Deactivation Principle: Upon the first substitution with ammonia (Step 1), the resulting amino group donates electron density into the ring. This "deactivates" the ring slightly, making the second chlorine less susceptible to attack by a second equivalent of ammonia under mild conditions. This electronic feedback loop is critical for preventing the formation of the unwanted 2,6-diamino byproduct.[1]
-
Hydrolysis: The second displacement requires a stronger nucleophile (hydroxide) and elevated temperatures to overcome the deactivation introduced by the first amine.
Visual Workflow (Graphviz)
Caption: Stepwise
Experimental Protocols
Step 1: Synthesis of 2-amino-6-chloro-4-nitropyridine
Objective: Selective replacement of one chloride with an amino group.[1]
Reagents:
-
2,6-dichloro-4-nitropyridine (1.0 eq)[1]
-
Ammonium hydroxide (28-30% NH3 in water) (2.5 eq)[1]
-
Ethanol (Solvent, 10 volumes)
Protocol:
-
Dissolution: Charge a reaction vessel with 2,6-dichloro-4-nitropyridine and Ethanol. Stir until fully dissolved.
-
Addition: Cool the solution to 0–5°C using an ice bath. Add Ammonium hydroxide dropwise over 20 minutes. Note: Exothermic reaction.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Process Control: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).[1] The starting material (
) should disappear, and a lower spot ( ) should appear.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Dilute the residue with cold water. The product often precipitates as a yellow/orange solid.
-
Filter the solid and wash with cold water (2x).[3]
-
-
Purification: Recrystallize from Ethanol/Water if necessary, though the crude is often sufficiently pure (>95%) for the next step.
Key Mechanistic Insight: The reaction proceeds via a Meisenheimer Complex . The nitro group stabilizes the negative charge intermediate.
Step 2: Hydrolysis to 6-amino-4-nitropyridin-2-ol
Objective: Displacement of the second chloride with hydroxide.
Reagents:
-
2-amino-6-chloro-4-nitropyridine (Intermediate from Step 1) (1.0 eq)[1]
-
Sodium Hydroxide (2.0 M aqueous solution) (5.0 eq)[1]
-
Hydrochloric Acid (6.0 M) (for acidification)[1]
Protocol:
-
Hydrolysis: Suspend the intermediate in 2.0 M NaOH solution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.
-
Observation: The suspension will likely dissolve as the phenolate (pyridonate) salt forms.
-
-
Precipitation: Cool the reaction mixture to RT and then to 0°C in an ice bath.
-
Acidification: Slowly add 6.0 M HCl dropwise with vigorous stirring until pH reaches 3–4.
-
Critical Step: The target compound exists as a tautomer. At neutral/acidic pH, the pyridone form predominates and precipitates.
-
-
Isolation: Filter the resulting precipitate. Wash with a small amount of ice-cold water and dry under vacuum at 50°C.[1]
Data Presentation & Quality Control
Expected Analytical Profile
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| HPLC | Purity | >98% (Area %) | Single peak.[1] |
| 1H NMR | (DMSO-d6) | NH (Pyridone amide proton) or OH.[1] | |
| C3-H (Ortho to nitro/amino).[1] | |||
| C5-H (Ortho to nitro/carbonyl).[1] | |||
| MS (ESI) | m/z | 154.0 [M-H]- | Negative mode ionization is often cleaner for nitrophenols.[1] |
Tautomerism Note
The product exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[1] In the solid state and polar solvents (DMSO), the 2-pyridone form is generally favored.
Caption: Tautomeric equilibrium relevant to NMR interpretation.
Safety & Handling
-
Nitropyridines: Compounds containing nitro groups on aromatic rings can be energetic.[1][2] While 2,6-dichloro-4-nitropyridine is generally stable, avoid subjecting the dry residue to excessive heat or friction.[1]
-
Skin Sensitization: Halogenated nitropyridines are potent skin irritants and sensitizers. Double-gloving and the use of a fume hood are mandatory.[1]
-
Waste: Aqueous waste from Step 2 contains nitropyridine residues; do not mix with general organic waste. Segregate for specific hazardous disposal.
References
-
Regioselectivity of Nitropyridine Substitutions
-
General Synthesis of Aminochloropyridines
-
Hydrolysis Conditions for Chloropyridines
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Application Note: Regioselective Nitration of 6-Aminopyridin-2-ol
Here is a detailed Application Note and Protocol for the nitration of 6-aminopyridin-2-ol, designed for researchers and drug development professionals.
Abstract & Scope
This protocol details the optimized conditions for the regioselective mono-nitration of 6-aminopyridin-2-ol (also known as 6-amino-2(1H)-pyridinone) to synthesize 6-amino-3-nitropyridin-2-ol . This transformation is a critical step in the synthesis of diverse pharmacological scaffolds, including CDK inhibitors, antibacterial agents, and energetic materials.
Unlike simple benzenoid systems, this substrate exhibits complex tautomeric equilibria and multiple directing groups (-NH₂, -OH/=O), requiring precise temperature and stoichiometric control to prevent over-nitration (3,5-dinitro species) or oxidative degradation ("tarring").
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
Tautomerism and Reactivity
The starting material exists in equilibrium between the 6-aminopyridin-2-ol (hydroxy-pyridine) and 6-amino-2(1H)-pyridinone (pyridone) forms. In the strongly acidic reaction medium (conc. H₂SO₄), the substrate is protonated.[1]
-
Directing Effects:
-
The -NH₂ group is protonated to -NH₃⁺ , which is a strong meta-director and deactivator.
-
The -OH (or carbonyl oxygen in pyridone form) remains the primary activating group.
-
Regioselectivity: Substitution occurs preferentially at the C3 position (ortho to the hydroxyl/carbonyl group) rather than the C5 position. This is driven by the electronic activation of the carbonyl oxygen, which outweighs the deactivation from the protonated amine at C2.
-
Reaction Scheme
The reaction utilizes a standard mixed-acid system (HNO₃/H₂SO₄) where sulfuric acid acts as both the solvent and the catalyst for generating the nitronium ion (
Figure 1: Reaction pathway showing the conversion of 6-aminopyridin-2-ol to the 3-nitro derivative.[2][3] Over-nitration is the primary impurity risk.
Safety Briefing (Critical)
-
Exotherm Hazard: The mixing of 6-aminopyridin-2-ol with concentrated sulfuric acid is exothermic . The addition must be slow.[4]
-
Energetic Intermediates: Nitrated pyridines can be shock-sensitive or possess high decomposition energies. Do not heat the reaction mixture above 50°C unless strictly necessary and validated by DSC (Differential Scanning Calorimetry).
-
Acid Handling: Fuming nitric acid and concentrated sulfuric acid cause severe burns. Full PPE (face shield, acid-resistant gloves, apron) is mandatory.
Experimental Protocol
Materials
| Reagent | Purity | Role | Stoichiometry |
| 6-aminopyridin-2-ol | >97% | Substrate | 1.0 equiv.[5] |
| Sulfuric Acid (H₂SO₄) | 98% Conc. | Solvent/Catalyst | 5.0 - 7.0 vol (mL/g) |
| Nitric Acid (HNO₃) | 70% or Fuming (90%) | Reagent | 1.05 - 1.10 equiv. |
| Ice/Water | N/A | Quenching | Excess |
Step-by-Step Methodology
Step 1: Solubilization (The "Paste" Phase)
-
Charge a 3-neck round-bottom flask (RBF) with concentrated H₂SO₄ (5 mL per gram of substrate).
-
Cool the acid to 0–5°C using an ice/salt bath.
-
Add 6-aminopyridin-2-ol portion-wise over 15–20 minutes.
-
Note: The internal temperature must not exceed 15°C. The mixture may become thick or paste-like; ensure overhead stirring is adequate.
-
Step 2: Nitration (Electrophile Generation)
-
Prepare the nitrating agent: In a separate funnel, mix the calculated amount of HNO₃ (1.05 equiv) with a small volume of H₂SO₄ (optional, to pre-form mixed acid) or use neat HNO₃ if using 70%.
-
Add the HNO₃ dropwise to the reaction flask, maintaining the internal temperature strictly below 10°C .
-
Causality: Rapid addition causes local hotspots, leading to dinitration (3,5-isomer) or oxidative decomposition (darkening of solution).
-
Step 3: Reaction Progression
-
Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes .
-
Slowly warm the mixture to room temperature (20–25°C) and stir for 2–4 hours.
-
Validation: Monitor by LCMS or TLC (Mobile phase: 10% MeOH in DCM). The starting material peak (M+H 111) should disappear, replaced by the product (M+H 156).
-
Step 4: Quenching and Isolation
-
Prepare a beaker with crushed ice (approx. 10x weight of acid).
-
Pour the reaction mixture slowly onto the stirring ice.
-
Observation: A yellow to orange precipitate should form immediately.
-
-
Stir the slurry for 30 minutes to ensure complete precipitation and thermal equilibrium.
-
Adjust pH to ~3–4 using 50% NaOH or solid Na₂CO₃ if precipitation is incomplete (the product is amphoteric but generally least soluble at slightly acidic pH). Caution: Exotherm and foaming.
-
Filter the solid using a Buchner funnel. Wash the cake with cold water (2x) and cold ethanol (1x) to remove acid traces and colored impurities.
Step 5: Purification
-
Recrystallization: If the crude purity is <95%, recrystallize from boiling water or a Water/Ethanol (9:1) mixture.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing temperature control points.
Analytical Validation
| Parameter | Specification | Notes |
| Appearance | Yellow to Orange Solid | Dark brown indicates oxidation/tarring. |
| LCMS (ESI+) | [M+H]⁺ = 156.04 | Distinct shift from SM (111.05). |
| ¹H NMR (DMSO-d₆) | δ ~8.3 (d, 1H), 6.1 (d, 1H) | The 3-nitro isomer shows two doublets (C4-H and C5-H) with ortho-coupling (~8-9 Hz). |
| Yield | 65% - 80% | Losses primarily occur during filtrate solubility. |
Interpretation of NMR: In the 3-nitro isomer (6-amino-3-nitropyridin-2-ol), the remaining protons are at positions 4 and 5. These are adjacent, so they will appear as two doublets. If the 5-nitro isomer were formed, the protons would be at positions 3 and 4 (also doublets). However, the chemical shift of the proton adjacent to the nitro group will be significantly deshielded.
Troubleshooting & Optimization
-
Problem: Formation of "Black Tar".
-
Cause: Temperature spike during H₂SO₄ addition or HNO₃ addition.
-
Solution: Slow down addition rates. Ensure efficient cooling. Use mechanical stirring for better heat transfer in viscous mixtures.
-
-
Problem: Low Yield.
-
Cause: Product solubility in the acidic quench liquor.
-
Solution: Neutralize the filtrate to pH 3-4 carefully to precipitate more product. Do not go too basic (pH > 9), as the phenolic proton will deprotonate, forming a soluble salt.
-
-
Problem: 3,5-Dinitro Impurity.
-
Cause: Excess HNO₃ or high temperature (>40°C).
-
Solution: Strictly limit HNO₃ to 1.05 equivalents. Keep reaction at RT max.
-
References
-
Nitration of Pyridines and Derivatives
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Context: General mechanisms for electrophilic substitution on activ
-
URL:
-
Synthesis of 3-Nitro-6-aminopyridin-2-ol (Patent Literature)
- Source: World Intellectual Property Organiz
- Context: Describes the nitration of 2-amino-6-hydroxypyridine to the 3-nitro derivative as an intermedi
-
URL:
-
Regioselectivity in Pyridone Nitration
- Source:Journal of Heterocyclic Chemistry.
- Context: Discusses the directing effects of amino and hydroxy groups in pyridine rings.
-
URL:
-
Safety of Nitro-Pyridines
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up energetic reactions.
Sources
- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 2. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemos.de [chemos.de]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Practical Guide to the Synthesis of Imidazopyridine Fused Rings from Nitropyridinol Precursors
Introduction
Imidazopyridines, particularly the imidazo[1,2-a]pyridine scaffold, represent a class of "privileged structures" in medicinal chemistry and drug development.[1][2][3] Their unique bicyclic framework is a core component in numerous therapeutic agents, exhibiting a wide spectrum of biological activities including hypnotic (Zolpidem), anti-ulcer, and anti-cancer properties.[4][5][6] The synthesis of these valuable heterocycles from simple, readily available starting materials is a key focus for synthetic and medicinal chemists.[1][2]
This application note provides a comprehensive guide for researchers on the preparation of imidazopyridine fused rings, commencing from nitropyridinol precursors. We will explore two robust synthetic strategies: a classical two-step sequence involving reduction followed by cyclocondensation, and a more streamlined one-pot reductive cyclization. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure reliable and reproducible outcomes in the laboratory.
Section 1: The Synthetic Strategy - A Mechanistic Overview
The conversion of a nitropyridinol to an imidazopyridine fused ring is fundamentally a two-stage process. The strategy hinges on transforming the electron-withdrawing nitro group into a nucleophilic amino group, which then participates in the formation of the fused imidazole ring.
-
Stage 1: Reduction of the Nitro Group. The nitro group (-NO₂) of the starting nitropyridinol must first be reduced to a primary amine (-NH₂). This transformation creates the key intermediate, an aminopyridinol, which possesses the necessary nucleophilic amine to initiate cyclization.
-
Stage 2: Annulation of the Imidazole Ring. The resulting aminopyridinol is then reacted with a suitable C2 synthon (a molecule that provides two carbon atoms) to construct the five-membered imidazole ring. The most common and historically significant method is the reaction with an α-haloketone.
These two stages can be performed sequentially with isolation of the aminopyridinol intermediate, or concurrently in a single reaction vessel via a one-pot reductive cyclization, which offers significant advantages in terms of efficiency and atom economy.[7][8]
Caption: High-level overview of the synthetic pathways from nitropyridinol.
Section 2: Protocol I - The Classical Two-Step Synthesis
This approach offers clear control over each transformation and is excellent for optimizing individual steps and for small-scale synthesis where intermediate purification is desired.
Part A: Reductive Amination of Nitropyridinol
The reduction of a nitro group on an electron-deficient pyridine ring is a well-established transformation. The choice of reducing agent is critical and is often dictated by factors such as cost, scale, and functional group tolerance. Iron powder in an acidic medium is a cost-effective and highly reliable method for this purpose.[9][10]
Protocol 1A: Iron-Mediated Reduction of 4-Hydroxy-3-nitropyridine
-
Materials:
-
4-Hydroxy-3-nitropyridine (1.0 eq)
-
Iron powder, <325 mesh (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (0.5 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxy-3-nitropyridine, ethanol, and water (typically in a 4:1 v/v ratio).
-
Add the iron powder to the suspension.
-
Heat the mixture to reflux (approx. 80-85 °C).
-
Slowly add concentrated HCl dropwise via an addition funnel over 15-20 minutes. Causality: The acid activates the iron surface and serves as a proton source for the reduction. A vigorous, exothermic reaction may be observed.
-
Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until effervescence ceases and the pH is ~7-8.
-
Filter the mixture through a pad of Celite® to remove iron salts. Wash the filter cake thoroughly with hot ethanol and ethyl acetate.
-
Combine the filtrates and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-4-hydroxypyridine. The product can be purified by column chromatography or recrystallization if necessary.
-
| Reducing Agent | Typical Conditions | Advantages | Considerations | Yield (%) |
| Fe / Acid | HCl or Acetic Acid, reflux | Inexpensive, robust, scalable[9] | Requires aqueous workup, iron waste | 80-95 |
| Pd/C, H₂ | H₂ (1-3 atm), MeOH or EtOH | Clean, high yield, no metal waste | Catalyst cost, requires hydrogenation equipment | 90-99 |
| SnCl₂·2H₂O | HCl, EtOH, 70 °C | Mild conditions | Stoichiometric tin waste | 85-95 |
Part B: Cyclocondensation to Form the Imidazopyridine Ring
The cyclization of a 2-aminopyridine derivative with an α-haloketone is known as the Tschitschibabin (or Chichibabin) reaction, a cornerstone of imidazopyridine synthesis.[11][12] The mechanism involves an initial SN2 reaction followed by an intramolecular condensation.
Protocol 1B: Synthesis of a 2-Aryl-7-hydroxyimidazo[1,2-a]pyridine
-
Materials:
-
3-Amino-4-hydroxypyridine (from Protocol 1A, 1.0 eq)
-
2-Bromoacetophenone (or other α-haloketone, 1.1 eq)
-
Anhydrous Ethanol or Acetonitrile
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
-
Procedure:
-
Dissolve the 3-amino-4-hydroxypyridine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add sodium bicarbonate. Causality: The base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.
-
Add the 2-bromoacetophenone portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure imidazopyridine derivative.
-
Caption: Simplified mechanism for the Tschitschibabin cyclocondensation.
Section 3: Protocol II - One-Pot Reductive Cyclization
Modern synthetic chemistry emphasizes efficiency and sustainability. A one-pot procedure that combines the reduction and cyclization steps without isolating the intermediate amine is highly desirable. This has been achieved using specific reagent systems capable of facilitating both transformations under compatible conditions.[7][8]
Protocol 2: Iron-Mediated One-Pot Synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[4,5-b]pyridine
This protocol is adapted from a procedure for synthesizing imidazo[4,5-b]pyridines and demonstrates the power of a one-pot iron-mediated process.[8]
-
Materials:
-
4-Chloro-3-nitropyridin-2-amine (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (1.0 eq)
-
Ethyl 2,2,2-trifluoroacetate (2.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
-
Procedure:
-
In a pressure-tolerant vial or flask, combine 4-chloro-3-nitropyridin-2-amine, iron powder, ammonium chloride, ethanol, and water.
-
Add ethyl 2,2,2-trifluoroacetate to the mixture. Causality: The iron and NH₄Cl/H₂O system reduces the nitro group in situ to a diamine. This highly reactive intermediate is immediately trapped by the electrophilic trifluoroacetate ester.
-
Seal the vessel and heat the mixture to 85-95 °C with vigorous stirring for 12-24 hours. Trustworthiness: The reaction must be monitored carefully, as the optimal time can vary based on the substrate.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter through a pad of Celite® to remove the iron salts, washing the pad extensively with ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography to yield the final product.
-
| Protocol | Number of Steps | Overall Time | Yield | Pros | Cons |
| Two-Step | 2 (with isolation) | 8-16 hours | Good to Excellent | High control, easy optimization | More handling, solvent waste |
| One-Pot | 1 | 12-24 hours | Moderate to Good | Efficient, less waste, faster[8] | Optimization can be complex |
Section 4: Troubleshooting and Key Considerations
-
Incomplete Reduction: If the reduction step (Protocol 1A) stalls, add a small additional portion of acid and iron powder. Ensure the iron powder is of fine mesh for maximum surface area.
-
Low Cyclization Yield: Ensure anhydrous conditions for Protocol 1B, as water can hydrolyze the α-haloketone. The aminopyridine intermediate should also be pure, as impurities can interfere with the reaction.
-
Side Reactions: Over-reduction can sometimes lead to dehalogenation if other halides are present on the ring. In such cases, a milder reducing agent like SnCl₂ may be preferred.
-
Purification: Imidazopyridines are often basic. They can streak on silica gel columns. Adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape and separation.
Conclusion
The synthesis of imidazopyridine fused rings from nitropyridinol starting materials is a versatile and reliable process crucial for drug discovery and development. The classical two-step approach provides a high degree of control and is ideal for foundational synthetic work. For process optimization and larger-scale synthesis, the one-pot reductive cyclization offers a more efficient and environmentally benign alternative. By understanding the underlying mechanisms and key experimental parameters outlined in this guide, researchers can confidently and effectively synthesize these valuable heterocyclic scaffolds.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). Asian Journal of Pharmacy and Technology. Retrieved from [Link]
-
Gorgani, L., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules. Retrieved from [Link]
-
Kumar, A., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances. Retrieved from [Link]
-
Bulavka, V., et al. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Retrieved from [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. Retrieved from [Link]
- Method for preparing 3-aminopyridines from 3-nitropyridines. (n.d.). Google Patents.
-
Synthesis of imidazopyridines via reductive cyclization of nitropyridines. (2021). ResearchGate. Retrieved from [Link]
-
Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... (2024). ResearchGate. Retrieved from [Link]
-
S. G. Agalave, S. R. Maujan, V. S. Pore. (2011). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Retrieved from [Link]
-
A practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides is reported. (n.d.). PubMed Central. Retrieved from [Link]
-
Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. Retrieved from [Link]
-
Agalave, S. G., et al. (2011). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Retrieved from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Retrieved from [Link]
-
Nath, A., et al. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Sharma, A., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Retrieved from [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Molbank. Retrieved from [Link]
-
Kaur, N. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Cyclization of C5‐alkynyl‐substituted imidazopyridine NHO 5a to... (2023). ResearchGate. Retrieved from [Link]
-
Bruno, N., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). RSC Medicinal Chemistry. Retrieved from [Link]
-
Zhu, J., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. (2024). ResearchGate. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-conferences.org [bio-conferences.org]
- 12. e3s-conferences.org [e3s-conferences.org]
Application Notes & Protocols: Buchwald-Hartwig Amination of Aminonitropyridines
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1] This guide provides an in-depth analysis and detailed protocols for a particularly challenging yet vital subclass of this reaction: the coupling of amines with halo-aminonitropyridines. These substrates are of immense interest in pharmaceutical and materials science, but their electronic deficiencies and potential for catalyst inhibition present unique synthetic hurdles. This document offers researchers, scientists, and drug development professionals a comprehensive resource, blending mechanistic insights with field-proven strategies to optimize these critical transformations. We will dissect the key reaction parameters—catalyst, ligand, base, and solvent—and provide actionable protocols to navigate the complexities of this reaction, ultimately accelerating the synthesis of novel diaminonitropyridine derivatives.
Introduction: The Challenge and Opportunity of Aminonitropyridines
Substituted pyridines are ubiquitous scaffolds in medicinal chemistry, and the introduction of multiple amine functionalities is a common strategy for modulating physicochemical properties and biological activity. Aminonitropyridines, specifically, are valuable precursors for a range of functionalized diamines, where the nitro group can be readily reduced to an additional amino group post-coupling.
However, the direct amination of halo-aminonitropyridines via the Buchwald-Hartwig reaction is non-trivial. The inherent electron-poor nature of the pyridine ring, exacerbated by the powerful electron-withdrawing nitro group, significantly impacts the reactivity of the C-X bond (where X = Cl, Br, I). Furthermore, the pyridine nitrogen and the nitro group can potentially coordinate to the palladium center, leading to catalyst deactivation. Strong bases required for the reaction can also promote undesired side reactions with these sensitive substrates.[2]
Despite these challenges, the development of sophisticated catalyst systems, particularly those employing sterically hindered and electron-rich phosphine ligands, has rendered this transformation feasible and reliable.[1][3] This guide will illuminate the path to success.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
A firm grasp of the catalytic cycle is essential for rational problem-solving and optimization. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[1][2][4]
-
Active Catalyst Formation: The cycle begins with the generation of a catalytically active, coordinatively unsaturated L-Pd(0) species from a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle).[4]
-
Oxidative Addition: The halo-aminonitropyridine undergoes oxidative addition to the L-Pd(0) center, forming a Pd(II) complex. This is often the rate-limiting step and is heavily influenced by the electron density of the aryl halide.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a more nucleophilic amido species.
-
Reductive Elimination: The final step is the reductive elimination of the desired diaminonitropyridine product, regenerating the L-Pd(0) catalyst, which re-enters the cycle.[4]
The choice of ligand is paramount as it influences the rates of both oxidative addition and reductive elimination, stabilizing the palladium center throughout the cycle.[3]
Caption: A simplified representation of the key steps in the palladium-catalyzed C-N cross-coupling reaction.
Optimizing Reaction Parameters: A Guide for Aminonitropyridines
Success with these challenging substrates hinges on the careful selection of four key components: the palladium source/ligand system, the base, the solvent, and the temperature.
Catalyst System: The Power of Bulky, Electron-Rich Ligands
For electron-deficient heteroaryl halides, the oxidative addition step is often sluggish. To overcome this, highly active catalyst systems are required.
-
Palladium Source: While simple sources like Pd(OAc)₂ and Pd₂(dba)₃ are common, modern, air-stable palladacycle precatalysts (e.g., G2, G3, G4 precatalysts) are highly recommended.[4] These form the active Pd(0) species rapidly and reproducibly under basic conditions, often allowing for lower catalyst loadings.[4]
-
Ligand Selection: This is the most critical factor. Standard ligands like PPh₃ are generally ineffective. The go-to choices are sterically hindered, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands."
| Ligand | Key Features & Application Notes |
| XPhos | A highly versatile and robust ligand. Often a first choice for screening, providing good results for a wide range of aryl chlorides and bromides. |
| RuPhos | The N-phenyl group on the pyrrole backbone enhances activity. Particularly effective for coupling primary amines and amides. |
| BrettPhos | The substituent on the upper phenyl ring is designed to accelerate the final reductive elimination step.[3] Excellent for coupling primary amines and challenging substrates.[2][3] |
| tBuXPhos | The increased steric bulk can sometimes improve performance where other ligands fail, especially with very hindered coupling partners. |
Expert Insight: The steric bulk of these ligands promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in oxidative addition. Their electron-donating character increases the electron density on the palladium center, further facilitating the oxidative addition to the electron-poor aminonitropyridine ring.
Base Selection: A Delicate Balance
The base must be strong enough to deprotonate the amine nucleophile (or the N-H of the aminopyridine if it's a secondary amine) but not so harsh as to cause substrate decomposition or promote unwanted side reactions.
| Base | pKaH (approx.) | Application Notes & Rationale |
| NaOtBu | 19 | A strong, non-nucleophilic base. Often the most effective choice, especially for less acidic amines. Its strength can accelerate the deprotonation step. However, it can be incompatible with base-sensitive functional groups (e.g., esters).[2][4] |
| K₃PO₄ | 12.3 | A weaker inorganic base that is an excellent choice for substrates with base-sensitive functionalities. Often requires higher temperatures but offers broad functional group tolerance.[4] |
| Cs₂CO₃ | 10 | A mild and soluble base, making it a good starting point for optimization studies.[4] Its solubility can be advantageous in many organic solvents. |
| LHMDS | 26 | A very strong, non-nucleophilic base, typically used as a solution in THF. Can be effective when other bases fail, but its high reactivity requires careful handling.[5] |
Trustworthiness: Always ensure the base is finely powdered and dry, as water can negatively impact the reaction. Using a glovebox for dispensing strong bases like NaOtBu and LHMDS is best practice.
Solvent and Temperature
Aprotic, non-coordinating solvents are standard for Buchwald-Hartwig aminations.
-
Solvents: Toluene, 1,4-dioxane, and THF are the most common choices.[2][4] Dioxane and toluene are favored for higher-temperature reactions due to their higher boiling points. The choice can also be influenced by the solubility of the substrates and the base.
-
Temperature: Reactions involving electron-deficient aryl chlorides or bromides often require heating. Typical temperatures range from 80-110 °C.[4] Microwave heating can sometimes be used to shorten reaction times, but care must be taken to avoid decomposition.[5] For highly activated aryl iodides, reactions may proceed at lower temperatures.
General Experimental Protocol
This protocol provides a robust starting point for the amination of a halo-aminonitropyridine. Optimization of catalyst, ligand, base, and temperature will likely be necessary for specific substrates.
Caption: A standard workflow for setting up, running, and purifying a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
Materials:
-
Halo-aminonitropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE/silicone septum
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox, add the halo-aminonitropyridine, palladium precatalyst, and base to the reaction vial. If a glovebox is not available, add the solids to the vial in the open air, seal it with the septum cap, and then purge the vessel by evacuating and backfilling with argon or nitrogen gas (repeat this cycle three times).
-
Reagent Addition: Through the septum, add the degassed solvent via syringe, followed by the amine coupling partner.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
Filtration: Pass the diluted mixture through a short plug of Celite® or silica gel to remove the insoluble palladium catalyst and inorganic salts. Rinse the plug with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure diaminonitropyridine product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Base not strong enough.3. Ligand inappropriate for the substrate.4. Temperature too low. | 1. Use a fresh precatalyst; ensure inert atmosphere.2. Switch to a stronger base (e.g., K₃PO₄ → NaOtBu).3. Screen other ligands (e.g., XPhos → BrettPhos).4. Increase temperature in 10 °C increments. |
| Dehalogenation of Starting Material | Presence of water or protic impurities. | Ensure all reagents and solvents are anhydrous. Use freshly dried base. |
| Formation of Byproducts | 1. Reaction temperature too high, causing decomposition.2. Base too strong, causing side reactions. | 1. Lower the reaction temperature.2. Switch to a milder base (e.g., NaOtBu → K₃PO₄) and increase temperature if needed. |
| Dark Black Solution & Catalyst Crashing | Catalyst decomposition. | Use a more robust precatalyst (palladacycles are often better). Ensure proper ligand-to-palladium ratio (typically 2:1 to 2.4:1 if not using a precatalyst). |
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider Synthetic Pages.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. Journal of the American Chemical Society, 134(8), 3683–3686. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Available at: [Link]
-
Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. (n.d.). PMC - NIH. Available at: [Link]
-
A palladium catalyzed stereo-convergent aminocarbonylation of 1,3-dienes with nitroarenes: synthesis of (E,E)-dienamides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. (n.d.). Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. (2019). MDPI. Available at: [Link]
-
The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. (n.d.). RSC Publishing. Available at: [Link]
-
The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazin. (2020). Semantic Scholar. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. entegris.com [entegris.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
improving yield of 6-amino-4-nitropyridin-2-ol synthesis
The synthesis of 6-amino-4-nitropyridin-2-ol (also known as 2-amino-6-hydroxy-4-nitropyridine ) presents a classic challenge in heterocyclic chemistry: achieving regioselectivity for the nitro group at the 4-position in the presence of strong ortho/para-directing substituents (amino and hydroxyl) at the 2 and 6 positions.
Direct nitration of 2-amino-6-hydroxypyridine invariably yields the 3-nitro or 5-nitro isomers due to electronic activation, resulting in poor yields of the desired 4-nitro compound. To achieve high yields, you must utilize a 4-substituted precursor strategy , typically via the Pyridine N-Oxide route .
This guide outlines the optimized workflow, troubleshooting protocols, and mechanistic insights required to maximize yield and purity.
Part 1: The Core Synthetic Directive
The "N-Oxide" Bypass Strategy Do not attempt direct nitration of 6-aminopyridin-2-ol. Instead, establish the 4-nitro functionality before introducing the final electron-donating groups, or use the N-oxide to direct nitration to the 4-position.
Optimized Pathway:
-
Starting Material: 2,6-Dichloropyridine.[1][2][3][4][5][6][7]
-
Activation: Oxidation to 2,6-Dichloropyridine
-oxide. -
Functionalization: Nitration to 2,6-Dichloro-4-nitropyridine
-oxide.[2] -
Deoxygenation: Reduction to 2,6-Dichloro-4-nitropyridine.
-
Desymmetrization: Controlled ammonolysis to 2-Amino-6-chloro-4-nitropyridine.
-
Hydrolysis: Conversion to 6-Amino-4-nitropyridin-2-ol.
Visualizing the Pathway
Figure 1: The optimized synthetic route leveraging N-oxide chemistry to install the nitro group at the difficult C4 position.
Part 2: Step-by-Step Protocol & Troubleshooting
Step 1 & 2: N-Oxidation and Nitration
The N-oxide moiety is essential because it activates the C4 position for electrophilic substitution (nitration) while the 2,6-dichloro substituents block the ortho positions.
-
Protocol: Dissolve 2,6-dichloropyridine in trifluoroacetic acid (TFA) and add 30%
dropwise. Heat to 50°C. After workup, nitrate the solid using fuming and concentrated at 100°C. -
Critical Control Point: Temperature control during nitration is vital. Below 80°C, reaction is sluggish; above 120°C, decomposition occurs.
Step 3: Deoxygenation
Removing the N-oxide oxygen restores the pyridine aromaticity and prepares the ring for nucleophilic attack.
-
Reagent: Phosphorus trichloride (
) in chloroform or ethyl acetate. -
Why:
is selective and will not reduce the nitro group (unlike Fe/AcOH or catalytic hydrogenation).
Step 4: Regioselective Ammonolysis (The "Yield Killer")
This is the most sensitive step. You must displace one chlorine atom with ammonia without displacing the second one (forming the diamine).
-
Protocol: Suspend 2,6-dichloro-4-nitropyridine in ethanol. Add 1.1 equivalents of aqueous ammonia (25%) dropwise at 0°C to 5°C .
-
Monitor: Use TLC or HPLC. Stop immediately when the starting material is consumed.
-
Yield Tip: If diamine (2,6-diamino-4-nitropyridine) forms, lower the temperature and reduce ammonia concentration.
Step 5: Hydrolysis
Converting the remaining chlorine to a hydroxyl group.
-
Protocol: Reflux the intermediate in 10% NaOH solution. The electron-withdrawing nitro group at C4 activates the C6-chlorine, facilitating hydrolysis.
-
Workup: Acidify carefully with HCl to pH 4-5 to precipitate the product.
Part 3: Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 4 | Formation of 2,6-diamino byproduct. | Reduce Temperature: Perform ammonolysis at -10°C to 0°C.Stoichiometry: Use exactly 1.0–1.1 eq of ammonia. Add slowly. |
| Product is 3-Nitro isomer | Used direct nitration of aminopyridinol. | Switch Route: Direct nitration directs to C3/C5. You must use the 2,6-dichloro-N-oxide route to get C4 nitration. |
| Red/Brown Tar | Thermal decomposition during nitration. | Temp Control: Do not exceed 100-105°C during the nitration of the N-oxide. Ensure efficient stirring. |
| Incomplete Hydrolysis | Reaction stopped too early or base too weak. | Force Conditions: The C6-Cl is deactivated by the amino group at C2. Use stronger base (NaOH) and longer reflux (4-6h). |
| Loss of Nitro Group | Reduction during deoxygenation. | Reagent Check: Avoid metal/acid reductions (Fe/HCl) if the nitro group is present. Use |
Part 4: Quantitative Data Summary
| Reaction Step | Typical Yield | Key Parameter for Optimization |
| Oxidation | 85-95% | Excess oxidant ( |
| Nitration | 60-75% | Temperature (90-100°C), Acid Strength (Fuming |
| Deoxygenation | 80-90% | Anhydrous conditions, |
| Ammonolysis | 55-70% | Stoichiometry (1.1 eq) , Low Temp (<5°C) |
| Hydrolysis | 75-85% | pH adjustment during isolation (Isoelectric point) |
References
-
Nitration of Pyridine N-Oxides
- Synthesis of 2,6-dichloro-4-nitropyridine
-
Source:
-
Regioselective Substitution
- Regioselectivity of amination of 2,6-dichloro-3-nitropyridine (Analogous chemistry).
-
Source:
-
General Pyridine Nitration Chemistry
- Nitropyridines in the Synthesis of Bioactive Molecules.
-
Source:
-
Precursor Availability
Sources
- 1. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2 6-DICHLORO-4-NITROPYRIDINE 97 | 25194-01-8 [chemicalbook.com]
- 3. 2,6-Dichloro-4-nitropyridine | 25194-01-8 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3974166A - Process for the manufacture of bromopyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: Separation of 4-Nitro and 5-Nitro Pyridine Isomers
Module 1: Critical Concept Verification
Before proceeding with separation, we must clarify the isomer nomenclature to ensure you are applying the correct protocol.
The "5-Nitro" Nomenclature Check:
-
Unsubstituted Pyridine: Due to ring symmetry, 5-nitropyridine is identical to 3-nitropyridine . If your synthesis targets "4-nitro vs 5-nitro," you are effectively separating the para isomer (4-nitro) from the meta isomer (3-nitro).
-
Substituted Pyridine (e.g., 2-amino-X-nitropyridine): If you have a substituent at position 2 (e.g., -NH₂, -Cl, -OH), then 4-nitro and 5-nitro are distinct regioisomers with significantly different physical properties.
This guide addresses both scenarios, with a specific focus on the challenging separation of substituted isomers where "4 vs 5" differentiation is critical.
Module 2: The Science of Separation (Mechanism)
To separate these isomers, you must exploit their electronic differences. You cannot rely on standard hydrophobicity (C18) alone; you must leverage Dipole Moment and Hydrogen Bonding .
Isomer Physicochemical Profile
| Feature | 4-Nitropyridine Isomer | 5-Nitropyridine (3-Nitro) Isomer | Separation Lever |
| Dipole Moment | Low (~1.8 - 2.3 D) Nitro and Pyridine dipoles oppose each other. | High (~3.5 D) Nitro and Pyridine dipoles are additive. | Polarity Selectivity: 5-nitro is significantly more polar. |
| H-Bonding (if 2-substituted) | Intermolecular Forms networks with solvent/silica. | Intramolecular (Chelation) Often forms internal H-bond with C2 substituent (e.g., 2-amino).[1] | Volatility/Solubility: 5-nitro (if ortho to substituent) mimics a non-polar molecule. |
| pKa (Basicity) | Very Low (< 2.0) Strong electron withdrawal. | Low (< 2.0) Slightly more basic than 4-isomer. | pH Control: Keep mobile phase > pH 3 to ensure neutral species for retention. |
Module 3: Analytical Separation (HPLC/UPLC)
Goal: Quantify isomer ratio or purity check.
Recommended Method: Pi-Pi Interaction Chromatography
Standard C18 columns often fail to resolve these isomers because their hydrophobicities are similar. You need a Phenyl-Hexyl or Biphenyl stationary phase to engage in pi-pi (
Protocol: Reverse Phase Separation
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl, Waters XSelect CSH Phenyl-Hexyl).
-
Why: The electron-deficient nitro ring interacts differently with the pi-electrons of the stationary phase depending on the nitro position.
-
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Methanol (MeOH).
-
Why MeOH? Methanol promotes pi-pi interactions better than Acetonitrile (ACN). ACN can suppress pi-pi selectivity.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to stack polar isomers)
-
2-10 min: 5%
40% B -
10-12 min: 40%
90% B
-
Visualizing the Method Development Logic:
Module 4: Preparative Isolation (Bulk Scale)
Goal: Isolate >100mg of pure isomer.
Scenario A: The "Steam Distillation" Trick (Substituted Only)
Applicable if you are separating 2-amino-3-nitropyridine (often called 5-nitro in synthesis context) from 2-amino-5-nitropyridine.
Theory: The 3-nitro isomer forms an intramolecular hydrogen bond between the nitro oxygen and the amino hydrogen. This "locks" the polarity, making it volatile and steam distillable. The 5-nitro isomer cannot do this; it forms intermolecular bonds and remains in the flask.
Protocol:
-
Suspend the crude isomer mixture in water.
-
Heat to boiling and pass steam through the mixture (or simple distillation).
-
Distillate: Contains the 3-nitro (ortho-like) isomer.
-
Residue: Contains the 5-nitro (para-like) isomer.
-
Recrystallize the residue from Ethanol/Water to purify the 5-nitro isomer.
Scenario B: Flash Chromatography (Silica Gel)
Applicable for unsubstituted 4-nitro vs 3-nitro.
The Problem: Pyridines "streak" on silica due to interaction with acidic silanols. The Fix: You must passivate the silica.
Protocol:
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Solvent System: Dichloromethane (DCM) / Methanol.
-
Modifier (CRITICAL): Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
-
Elution Order:
-
4-Nitropyridine: Less polar (lower dipole)
Elutes First (Higher Rf). -
3-Nitropyridine (5-nitro): More polar (higher dipole)
Elutes Second (Lower Rf).
-
Module 5: Troubleshooting & FAQs
Q1: My HPLC peaks are tailing severely. What is wrong?
-
Cause: Residual silanol interactions. Pyridines are basic (even nitro-pyridines have basic nitrogen character).
-
Fix: Increase ionic strength. Add 20mM Ammonium Acetate to the aqueous phase. If using low pH, ensure you are well below the pKa (pH < 2), though nitro-pyridines are very weak bases, so neutral pH separation often works best. Switching to a "Base-Deactivated" column (e.g., XBridge BEH) is the hardware fix.
Q2: I see degradation during evaporation of 4-nitropyridine fractions.
-
Cause: 4-Nitropyridine is thermally unstable and sensitive to nucleophilic attack (even by water) at the 4-position.
-
Fix: Evaporate at < 40°C . Do not store in protic solvents for long periods. Store as the hydrochloride salt if possible, or convert to the N-oxide for storage if the synthesis allows.
Q3: Why do I see a split peak for the 4-nitro isomer?
-
Cause: You might be seeing the hydrate form or partial hydrolysis to 4-pyridone if water is present in the mobile phase and the pH is alkaline.
-
Fix: Maintain slightly acidic mobile phase (pH 3-4) to prevent hydrolysis.
Q4: Can I use GC-MS for separation?
-
Answer: Yes, but with caution. 3-nitropyridine is stable. 4-nitropyridine can decompose in the hot injection port.
-
Protocol: Use a low-temperature injector or "Cold On-Column" injection. If analyzing 2-amino derivatives, the 3-nitro isomer will elute much faster (lower boiling point) than the 5-nitro isomer.
References
-
Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. SIELC Technologies. Available at: [Link]
-
Dipole moments and electronic structure of nitropyridine N-oxides. Journal of Materials Chemistry. (Discusses dipole vectors of 3- vs 4-nitro isomers). Available at: [Link]
- Nitration of 2-aminopyridine: Separation of isomers.
-
PubChem Compound Summary: 4-Nitropyridine. National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Support Center: Purification of Amphoteric Pyridinol Compounds
Welcome to the technical support center for the purification of amphoteric pyridinol compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these molecules. Amphoteric compounds, which possess both acidic (hydroxyl) and basic (pyridine nitrogen) functional groups, often exist as zwitterions, leading to purification difficulties such as poor solubility, unpredictable chromatographic behavior, and challenging separations.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven experience to help you navigate these challenges effectively.
Method Selection: Choosing the Right Purification Strategy
The success of your purification hinges on selecting the appropriate technique from the outset. The amphoteric nature of pyridinols means their charge state is highly dependent on pH, which is the critical lever to manipulate during purification.[4] The optimal method depends on the compound's specific properties (pKa, solubility, stability) and the nature of the impurities.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
This section addresses common, high-level questions regarding pyridinol purification.
Q1: Why is my pyridinol compound streaking badly on a silica gel TLC plate?
A1: This is a classic sign of strong interaction between your amphoteric compound and the acidic silanol groups on the silica surface. The basic pyridine nitrogen binds ionically, while the acidic hydroxyl group can also interact, leading to slow, uneven movement (streaking).
-
Quick Fix: Add a small amount of a competitive base like triethylamine (TEA) or ammonia to your TLC mobile phase (e.g., 0.5-1% of the total volume). This neutralizes the acidic sites on the silica, allowing your compound to move more freely and form a more defined spot.[5]
Q2: My compound is soluble in water but not in common organic solvents for extraction. How can I purify it?
A2: This is a common issue for zwitterionic compounds.[1] Your options are:
-
Ion-Exchange Chromatography (IEX): This is the ideal technique for water-soluble, charged molecules. You can bind your compound to a cation or anion exchange resin and elute it by changing the pH or increasing the salt concentration.[6]
-
Reversed-Phase Chromatography (C18): Use a highly aqueous mobile phase (e.g., 95% water, 5% acetonitrile/methanol). You will likely need to add an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[7]
-
pH Adjustment for Extraction: Carefully adjust the pH of the aqueous solution. At a low pH (e.g., pH < 2), the pyridine nitrogen will be protonated (cationic). At a high pH (e.g., pH > 10), the hydroxyl group will be deprotonated (anionic). Near the isoelectric point (pI), the compound will be zwitterionic and may have minimum aqueous solubility, potentially allowing it to be filtered or extracted into a polar organic solvent.
Q3: I tried to run a column, but my compound seems to have crashed out on the top of the silica.
A3: This indicates that your compound is insoluble in the loading solvent and the initial mobile phase. Amphoteric pyridinols often have low solubility in non-polar solvents like hexane or ethyl acetate used in normal-phase chromatography.
-
Solution: Load your compound onto the column using a "dry loading" technique. First, dissolve your crude material in a minimal amount of a solvent it is soluble in (e.g., methanol, DMSO). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column. This ensures the compound is introduced to the column in a solid state and dissolves slowly into the mobile phase as it runs.
Q4: Can I use crystallization to purify my amphoteric pyridinol?
A4: Yes, crystallization can be very effective, especially for removing impurities with different solubility profiles.[8] The key is finding the right solvent or solvent system. Because of their zwitterionic nature, pyridinols may be poorly soluble in many single solvents but can often be crystallized from polar protic solvent mixtures (e.g., ethanol/water, methanol/acetonitrile) or by carefully adjusting the pH of an aqueous solution to the isoelectric point, where solubility is at a minimum.[9][10]
Troubleshooting Guides by Technique
This section provides detailed troubleshooting for specific purification methods.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful tool for analyzing and purifying pyridinols. However, achieving good peak shape and retention is critical.
Problem 1: Severe Peak Tailing or Broadening
-
Cause: The primary cause is secondary ionic interactions between your compound and residual, un-capped silanol groups on the C18 stationary phase. At typical mobile phase pH (3-7), the basic pyridine nitrogen can be protonated, interacting strongly with ionized, negatively charged silanols. This mixed-mode interaction leads to tailing.
-
Solution: Use an Ion-Pairing Agent or Acidic Modifier.
-
Mechanism: Adding a small concentration (0.05 - 0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase serves two purposes.[7] First, it lowers the mobile phase pH, fully protonating the pyridine nitrogen to ensure it exists as a single cationic species. Second, it suppresses the ionization of the acidic silanol groups on the stationary phase, minimizing the unwanted ionic interactions.
-
Protocol:
-
Prepare your mobile phases (A: Water, B: Acetonitrile or Methanol) and add 0.1% TFA or 0.1% Formic Acid to both.
-
Equilibrate your C18 column with the modified mobile phase for at least 10-15 column volumes before injecting.
-
If tailing persists, consider using an ion-pairing reagent like sodium dodecyl sulfate (for cations) or tetrabutylammonium (for anions) to further mask interactions and improve retention.[11][12][13]
-
-
| Additive | Typical Concentration | Primary Effect |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Suppresses silanol ionization; protonates basic analytes. |
| Formic Acid | 0.1% | Similar to TFA, but less aggressive and more MS-friendly. |
| Octane Sulfonic Acid | 5-10 mM | Ion-pairing agent for basic compounds (forms neutral pair).[11] |
| Tetrabutylammonium (TBA) | 5-10 mM | Ion-pairing agent for acidic compounds (forms neutral pair).[13] |
Problem 2: Poor Retention (Compound Elutes Near the Void Volume)
-
Cause: Your pyridinol compound is too polar for the reversed-phase column and has little to no hydrophobic interaction with the C18 stationary phase.
-
Solutions:
-
Increase Mobile Phase Polarity: Start with a very high aqueous content (e.g., 95-100% water) in your mobile phase.
-
Use a "Polar-Embedded" or "Aqua" Type Column: These columns are specifically designed with modifications to the stationary phase that prevent "phase collapse" in highly aqueous mobile phases and offer better retention for polar analytes.
-
Use an Ion-Pairing Agent: As described above, an ion-pairing agent with a hydrophobic tail (like octane sulfonic acid) will pair with your ionized pyridinol.[11] The resulting neutral, more hydrophobic complex will have a much stronger interaction with the C18 phase, leading to increased retention.
-
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge and is highly suitable for amphoteric pyridinols.[6]
Caption: General workflows for Ion-Exchange Chromatography.
Problem: Compound Does Not Bind to the Column
-
Cause 1: Incorrect pH. The net charge of your compound is determined by the buffer pH relative to its isoelectric point (pI). If the buffer pH makes your compound neutral or gives it the same charge as the resin, it will not bind.
-
Solution: For a cation exchange column (negative resin, e.g., Dowex 50), the buffer pH must be below the pI to ensure your compound is protonated and has a net positive charge.[14][15] For an anion exchange column (positive resin), the buffer pH must be above the pI to ensure a net negative charge.[15] You must know the approximate pKa values of your pyridinol's acidic and basic groups to estimate the pI.
-
-
Cause 2: Ionic Strength of the Sample is Too High. If your crude sample is already dissolved in a high-salt solution, the salt ions will compete with your compound for binding sites on the resin.
-
Solution: Desalt or dialyze your sample into the low-salt starting buffer before loading it onto the column.
-
pH-Controlled Liquid-Liquid Extraction
This classical technique exploits the differential solubility of the neutral, protonated, and deprotonated forms of the pyridinol in aqueous and organic phases.[16][17][18]
Problem: Poor Recovery or Emulsion Formation
-
Cause: The pH of the aqueous layer is not sufficiently far from the pKa values, resulting in a mixture of ionized and neutral species, some of which may act as surfactants, causing emulsions. Alternatively, the chosen organic solvent may not be optimal.
-
Solution: A Step-by-Step Protocol for Robust Extraction
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (to remove basic impurities): Extract the organic layer with a dilute acid (e.g., 1 M HCl). Your amphoteric compound (as a pyridinium salt) and other basic impurities will move to the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Separate Layers: Keep the aqueous layer containing your protonated product. Discard the organic layer.
-
Basify: Cool the acidic aqueous layer in an ice bath and carefully add a strong base (e.g., 6 M NaOH or solid K₂CO₃) with stirring until the pH is high (e.g., pH 9-11).[5][17] This deprotonates the pyridinium ion, regenerating the neutral (or anionic, if the hydroxyl is also deprotonated) form of your compound.
-
Back-Extraction: Extract this basic aqueous solution with a fresh organic solvent (e.g., ethyl acetate or DCM, 3 times). Your now-neutralized product will move back into the organic phase, leaving behind inorganic salts and any highly polar, non-extractable impurities.
-
Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified compound.
-
Caption: Workflow for pH-controlled liquid-liquid extraction.
References
-
Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands. MDPI. Available from: [Link]
-
Pyridine - Wikipedia. Wikipedia. Available from: [Link]
- Method for extracting pyridine compound by using ionized liquid extracting agent.Google Patents.
-
Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available from: [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. Available from: [Link]
-
Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. PMC. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. PMC. Available from: [Link]
-
Pyridine | C5H5N | CID 1049. PubChem - NIH. Available from: [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. Available from: [Link]
-
Extraction of pyridine using systems based on water-soluble polymers. ResearchGate. Available from: [Link]
-
Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form. PMC. Available from: [Link]
-
Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. Available from: [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. Available from: [Link]
-
MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]
-
Compound 2-Hydroxypyridine (FDB112195). FooDB. Available from: [Link]
-
Any tips for purification of two zwitterionic compounds? Reddit. Available from: [Link]
-
What is a good column material to purify Zwitterionic oligomers synthesized using ATRP? ResearchGate. Available from: [Link]
-
The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. Available from: [Link]
-
Purification: How To. University of Rochester Chemistry. Available from: [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available from: [Link]
-
pH Control in Solvent Extraction Circuits. 911Metallurgist. Available from: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]
-
Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds. Open PRAIRIE - South Dakota State University. Available from: [Link]
-
A Brief View on Pyridine Compounds. Open Access Journals. Available from: [Link]
-
Structures and Synthesis of Zwitterionic Polymers. MDPI. Available from: [Link]
-
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Available from: [Link]
-
Co-crystallization of a neutral molecule and its zwitterionic tautomer. IUCr Journals. Available from: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]
-
Ion Exchange Chromatography. Chemistry LibreTexts. Available from: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available from: [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. Available from: [Link]
-
Crystallization Tips. Hampton Research. Available from: [Link]
-
3-Hydroxypyridine | C5H5NO | CID 7971. PubChem. Available from: [Link]
-
Liquid–Liquid Continuous Extraction and Fractional Distillation for the Removal of Organic Compounds from the Wastewater of the Oil Industry. MDPI. Available from: [Link]
-
HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. Available from: [Link]
Sources
- 1. Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis [mdpi.com]
- 2. Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization Tips | Hampton Research [hamptonresearch.com]
- 11. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 13. km3.com.tw [km3.com.tw]
- 14. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 16. CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pH Control in Solvent Extraction Circuits - 911Metallurgist [911metallurgist.com]
Validation & Comparative
Spectral Fingerprinting: A Comparative Guide to IR Analysis of Nitro- and Aminopyridines
Executive Summary & Strategic Importance
Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists.
Pyridine derivatives are the backbone of over 20% of the top 200 marketed drugs. The ability to rapidly distinguish between nitro- and amino-substituted pyridines—and their specific regioisomers (2-, 3-, or 4-substituted)—is a critical quality attribute (CQA) in synthetic workflows.
While NMR is definitive for structure, Infrared (IR) Spectroscopy offers a faster, cheaper, and non-destructive alternative for in-process monitoring and solid-state characterization. This guide moves beyond basic peak assignment, offering a comparative analysis of the vibrational coupling effects driven by the electron-withdrawing nitro group (
Mechanistic Foundation: Vibrational Coupling & Electronic Effects
To interpret these spectra accurately, one must understand the electronic "push-pull" dynamics on the pyridine ring.
-
The Pyridine Core: A
-deficient heteroaromatic system. The ring nitrogen is naturally electron-withdrawing, creating a dipole. -
Nitro Group (
, EWG): Strong electron withdrawer. When attached to pyridine, it exacerbates the ring's electron deficiency, stiffening the ring bonds and often shifting ring stretches to higher wavenumbers. -
Amino Group (
, EDG): Strong electron donor via resonance. It pushes electron density into the ring, increasing the bond order of the bond (increasing its frequency) while potentially lowering ring stretching frequencies due to conjugation.
Visualization: Vibrational Logic Flow
The following diagram illustrates the decision logic for distinguishing these derivatives based on spectral features.
Figure 1: Decision tree for spectral assignment of functionalized pyridines. Note the priority of checking high-wavenumber N-H stretches before N-O stretches.
Comparative Analysis of Characteristic Bands
The Amino Group ( ) in Pyridines
The amino group is distinct due to its dual N-H stretching modes. In solid-state samples (KBr or ATR), hydrogen bonding can broaden these bands.
| Vibrational Mode | Frequency Range ( | Intensity | Description & Causality |
| 3400 – 3450 | Medium | Asymmetric stretching. Higher energy than symmetric mode. | |
| 3300 – 3320 | Medium | Symmetric stretching. Often sharper than O-H stretches. | |
| 1620 – 1650 | Strong | "Scissoring" deformation. Often overlaps with ring C=N stretches. | |
| 1260 – 1340 | Strong | The | |
| ~650 – 700 | Broad/Med | Wagging vibration. Highly sensitive to hydrogen bonding. |
Critical Insight: In 2-aminopyridine , intramolecular hydrogen bonding (if planar) or specific resonance with the ring nitrogen can shift the
The Nitro Group ( ) in Pyridines
Nitro groups are the "loudest" signals in an IR spectrum. They appear as two massive bands (often called "eye-teeth") that dominate the 1300-1600 region.
| Vibrational Mode | Frequency Range ( | Intensity | Description & Causality |
| 1530 – 1560 | Very Strong | Asymmetric stretch. The N=O bond order is effectively 1.5 due to resonance. | |
| 1340 – 1360 | Very Strong | Symmetric stretch. Highly diagnostic; rarely obscured by other bands. | |
| 850 – 870 | Medium | The bond connecting the nitro group to the ring. | |
| ~850 | Medium | Scissoring deformation. Can be confused with C-H out-of-plane bends. |
Critical Insight: In 3-nitropyridine , the nitro group is "meta" to the ring nitrogen and less conjugated than in the 2- or 4- positions. This often results in slightly higher stretching frequencies for 3-nitro derivatives compared to 2- or 4-nitro isomers where resonance structures place a negative charge on the nitro oxygens more effectively.
Differentiating Isomers: The Fingerprint Region (OOP Bends)
When the functional group (Amino or Nitro) is identified, the position (Regiochemistry) is determined by the C-H Out-of-Plane (OOP) bending vibrations of the remaining ring hydrogens.
| Substitution Pattern | C-H OOP Range ( | Comparison to Benzene |
| 2-Substituted (Ortho) | 740 – 780 | Similar to ortho-disubstituted benzene (735-770). |
| 3-Substituted (Meta) | 790 – 820 | Similar to meta-disubstituted benzene (750-810). |
| 4-Substituted (Para) | 820 – 850 | Similar to para-disubstituted benzene (800-860). |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure reproducibility, follow this protocol. It uses a "Self-Validating" step where the background spectrum serves as a system suitability test.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond ATR (Attenuated Total Reflectance) module. Note: ATR is preferred over KBr pellets for speed and to avoid moisture interference in the N-H region.
Step-by-Step Methodology
-
System Suitability (The "Zero" Check):
-
Clean the crystal with isopropanol.
-
Collect a background spectrum (Air).
-
Validation: Ensure the background shows characteristic
doublet (2350 ) and minimal water vapor noise. If water noise > 0.5% T, purge the system.
-
-
Sample Preparation:
-
Solids: Grind ~10 mg of sample into a fine powder. Why? Coarse crystals cause poor contact with the ATR crystal, leading to weak intensity and distorted peak shapes (Christiansen effect).
-
Liquids: Place 1 drop directly on the crystal.
-
-
Acquisition:
-
Place sample on the crystal. Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100 N).
-
Parameters:
-
Range: 4000 – 600
.[1] -
Resolution: 4
(Standard) or 2 (High Res for resolving N-H doublets). -
Scans: 16 (Routine) or 64 (High S/N).
-
-
-
Data Processing:
-
Apply ATR Correction . Why? ATR penetration depth is wavelength-dependent (
). Without correction, bands at lower wavenumbers (fingerprint region) appear artificially intense compared to transmission spectra. -
Baseline correct if necessary (Rubberband method).
-
Workflow Visualization
Figure 2: Validated ATR-FTIR experimental workflow ensuring data integrity.
Case Study: 2-Amino-3-Nitropyridine
This molecule is a perfect example of the interaction between the two groups.
-
Predicted: We expect features of both amino and nitro groups.[2]
-
Observed Data:
-
N-H Stretch: 3470
and 3360 . Note: These are shifted slightly higher than isolated 2-aminopyridine due to the electron-withdrawing effect of the neighboring nitro group reducing the basicity of the amine. -
Nitro Stretch: 1593
(Asym) and 1310 (Sym).[3] Note: The asymmetric stretch is shifted to a very high frequency due to the strong conjugation with the amino group (push-pull system). -
Intramolecular H-Bonding: A weak interaction exists between the amino Hydrogen and the nitro Oxygen, which stabilizes the planar conformation and sharpens the N-H bands.
-
References
-
University of Pretoria. Chapter 2: Pyridine Chemistry and IR Spectroscopy. Retrieved from
-
Chimia. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds. Retrieved from
-
Spectroscopy Online. The Infrared Spectroscopy of the Nitro Functional Group. Retrieved from
-
TSI Journals. Spectroscopic Investigations of 2-Aminopyridine. Retrieved from
-
An-Najah National University. Structural and theoretical studies of 2-amino-3-nitropyridine. Retrieved from
-
BenchChem. Distinguishing nitro vs nitrito coordination modes using IR and Raman. Retrieved from
Sources
HPLC Method Strategies for Purity Analysis of Nitropyridinols: A Comparative Technical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Topic: Purity Analysis of Nitropyridinols (e.g., 2-hydroxy-3-nitropyridine, 4-hydroxy-3-nitropyridine). Content Type: Technical Comparison Guide.
Executive Summary & Strategic Context
Nitropyridinols are critical intermediates in the synthesis of peptide coupling reagents, antiviral drugs, and MALDI matrices. Their analysis presents a distinct set of chromatographic challenges:
-
Amphoteric Nature: The presence of a basic pyridine nitrogen and an acidic phenolic hydroxyl group creates complex ionization behaviors (
and sensitivity). -
Structural Isomerism: Synthetic pathways often yield positional isomers (e.g., 3-nitro vs. 5-nitro) that are difficult to resolve on standard alkyl-bonded phases.
-
Peak Tailing: Strong interaction between the pyridine nitrogen and residual silanols on silica supports often leads to peak asymmetry.
This guide compares two distinct HPLC methodologies to address these challenges:
-
Method A (The Workhorse): C18 Stationary Phase with Acidic Phosphate Buffer. Best for routine purity checks and QC.
-
Method B (The Specialist): Phenyl-Hexyl Stationary Phase with Methanol. Best for separating critical positional isomers and complex degradation products.
Method Comparison Overview
The following table summarizes the operational differences and performance metrics between the two approaches.
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic Interaction (Solvophobic) | |
| Stationary Phase | End-capped Octadecylsilane (C18) | Phenyl-Hexyl bonded silica |
| Mobile Phase | Acetonitrile / 0.1% | Methanol / 10mM Ammonium Formate (pH 3.0) |
| Isomer Selectivity | Moderate (Driven by hydrophobicity) | High (Driven by electron density differences) |
| Peak Shape (Tailing) | Good ( | Excellent ( |
| Application | Routine QC, Raw Material Release | Process Development, Impurity Profiling |
Deep Dive: Technical Protocols
Method A: The Robust C18 Protocol
Recommended for routine purity assessment where isomer resolution is not the primary critical quality attribute (CQA).
Rationale: The acidic mobile phase (pH ~2.5) ensures the pyridine nitrogen is protonated (
Experimental Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18,
(or equivalent). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.2–2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (aromatic ring) and 330 nm (nitro-group specific).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold |
| 15.0 | 60 | Linear Gradient |
| 18.0 | 95 | Wash |
| 20.0 | 5 | Re-equilibration |
Method B: The Phenyl-Hexyl "Isomer Resolver"
Recommended for separating positional isomers (e.g., 2-hydroxy-3-nitropyridine from 2-hydroxy-5-nitropyridine).
Rationale: Nitropyridinols are electron-deficient aromatic systems due to the electron-withdrawing nitro group. Phenyl-Hexyl phases offer
Experimental Conditions
-
Column: Phenomenex Kinetex Phenyl-Hexyl,
(Core-shell). -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Methanol (MeOH).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 35°C (Slightly elevated to reduce backpressure from MeOH).
-
Detection: UV @ 254 nm.[4]
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 20.0 | 70 | Shallow Gradient for Resolution |
| 22.0 | 95 | Wash |
| 25.0 | 10 | Re-equilibration |
Representative Performance Data
The following data illustrates the expected separation efficiency for a mixture containing 2-hydroxy-3-nitropyridine (Target) and its isomer 2-hydroxy-5-nitropyridine (Impurity) .
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Interpretation |
| Retention Time (Target) | 8.4 min | 11.2 min | Phenyl phase shows higher retention due to |
| Retention Time (Isomer) | 8.9 min | 12.8 min | |
| Resolution ( | 1.8 | 4.2 | Method B provides superior baseline separation. |
| Tailing Factor ( | 1.25 | 1.08 | Method B reduces silanol interaction effects. |
| Theoretical Plates ( | ~12,000 | ~18,000 | Core-shell particles in Method B improve efficiency. |
Analyst Note: While Method A achieves baseline resolution (
), Method B provides a much wider design space (), making it more robust against minor variations in pH or organic modifier composition.
Visualizations & Decision Logic
Workflow: Selecting the Right Method
The following decision tree guides the analyst in choosing the appropriate method based on the sample stage and required data quality.
Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl methodologies based on impurity profile risks.
Mechanism: Why Phenyl-Hexyl Works for Nitropyridinols
The diagram below illustrates the dual-interaction mechanism that gives Method B its superior selectivity for isomers.
Caption: Comparison of retention mechanisms. Phenyl-Hexyl utilizes unique pi-pi stacking interactions with the nitro-aromatic ring.
Self-Validating Protocol Steps
To ensure Trustworthiness and reproducibility, follow these self-validation checks during setup:
-
The "Blank" Check: Inject the mobile phase blank. If a peak appears at the retention time of the nitropyridinol, contamination is likely due to the "carryover" effect common with nitro-aromatics. Remedy: Increase the wash step duration in the gradient.
-
The pH Stress Test: For Method A, measure the pH of the aqueous buffer after adding the organic modifier (if premixing). A shift > 0.2 pH units can alter the ionization state of the hydroxyl group (
) or pyridine nitrogen ( ). Standard: Always adjust pH of the aqueous portion before mixing, but verify stability. -
System Suitability Criteria (Acceptance Limits):
-
Resolution (
): > 2.0 between major peak and nearest impurity. -
Tailing Factor (
): < 1.5 (Strict control needed due to silanol interactions). -
Injection Precision (RSD): < 1.0% for n=5 injections.
-
References
-
Muszalska, I., et al. (2005). "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl derivatives." Acta Poloniae Pharmaceutica.
-
Agilent Technologies. (2012). "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column." Application Note.
-
BenchChem. (2025).[3] "A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine." Technical Guide.
-
SIELC Technologies. "Separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." Application Data.
-
Nacalai Tesque. "HPLC Column for Structural Isomers: COSMOSIL PYE/NPE." Technical Note.
Sources
A Comparative Guide to the UV-Vis Absorption Spectrum of 6-amino-4-nitropyridin-2-ol
For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's electronic properties is paramount. The UV-Vis absorption spectrum serves as a fundamental tool in this characterization, offering insights into the electronic transitions within a molecule and providing a basis for both qualitative identification and quantitative analysis. This guide provides an in-depth analysis of the anticipated UV-Vis absorption spectrum of 6-amino-4-nitropyridin-2-ol, a substituted pyridine derivative of interest, by drawing comparisons with structurally related analogs. Due to the current absence of published experimental data for 6-amino-4-nitropyridin-2-ol, this guide leverages experimental data from its isomers and similar compounds to predict its spectral characteristics. This comparative approach not only allows for an educated estimation of its absorption profile but also highlights the influence of substituent positioning on the electronic properties of the pyridine ring.
The Predicted UV-Vis Absorption Profile of 6-amino-4-nitropyridin-2-ol
The structure of 6-amino-4-nitropyridin-2-ol, with its electron-donating amino (-NH2) and hydroxyl (-OH) groups and the electron-withdrawing nitro (-NO2) group, suggests a complex electronic environment. The interplay of these substituents on the pyridine ring is expected to give rise to distinct absorption bands in the UV-Vis spectrum, primarily arising from π → π* and n → π* transitions. Based on the analysis of its structural analogs, the UV-Vis spectrum of 6-amino-4-nitropyridin-2-ol in a polar solvent like ethanol is predicted to exhibit multiple absorption maxima.
It is anticipated that the spectrum will show a strong absorption band in the shorter wavelength UV region (around 210-230 nm) and one or more bands at longer wavelengths (in the 260-350 nm range). The presence of the nitro group, a strong chromophore, is expected to significantly influence the position and intensity of the absorption bands.
Comparative Analysis with Structural Analogs
To substantiate the predicted spectrum of 6-amino-4-nitropyridin-2-ol, a comparative analysis with experimentally determined UV-Vis absorption data of structurally similar molecules is essential. The following compounds provide a basis for understanding how the arrangement of amino, nitro, and hydroxyl groups on a pyridine or benzene ring affects the absorption spectrum.
| Compound | Structure | Absorption Maxima (λmax) | Reference |
| 6-amino-4-nitropyridin-2-ol | ![]() | Predicted: ~220, ~265, ~340 nm | N/A |
| 4-Amino-2-nitrophenol | ![]() | 212 nm, 264 nm, 342 nm[1] | [1] |
| 2-Amino-4-nitrophenol | ![]() | 224 nm, 262 nm, 308 nm[2] | [2] |
| 2-Amino-5-nitropyridine | ![]() | Spectrum available[3] | [3] |
| 2,6-Diaminopyridine | ![]() | 203 nm, 244 nm, 308 nm[4] | [4] |
| 2-Aminopyridine | ![]() | Spectrum available[5] | [5] |
The data from 4-amino-2-nitrophenol and 2-amino-4-nitrophenol are particularly illuminating.[1][2] These isomers of the target molecule, but with a benzene core, demonstrate multiple absorption bands, with the longest wavelength absorption extending into the 300-350 nm region. This is a direct consequence of the charge-transfer interactions between the electron-donating amino/hydroxyl groups and the electron-withdrawing nitro group. The exact position of these bands is sensitive to the relative positions of the substituents.
The spectrum of 2-amino-5-nitropyridine provides a reference for a nitrated aminopyridine without the hydroxyl group.[3] Comparing its spectrum to that of 2-aminopyridine, which lacks the nitro group, would illustrate the bathochromic (red) shift induced by the nitro group's extension of the conjugated system.[5] Similarly, 2,6-diaminopyridine shows how two amino groups affect the pyridine spectrum in the absence of a nitro group.[4]
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the generation of reliable and reproducible UV-Vis absorption data, a standardized experimental protocol is critical. The following step-by-step methodology is recommended for the analysis of 6-amino-4-nitropyridin-2-ol and its analogs.
Objective: To determine the UV-Vis absorption spectrum of a given organic compound in a specified solvent.
Materials:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
The compound of interest (e.g., 6-amino-4-nitropyridin-2-ol)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU. This ensures the measurement is within the linear range of the instrument.
-
-
Instrument Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.
-
Place the blank cuvette in both the sample and reference holders of the spectrophotometer.
-
Perform a baseline correction or "zero" the instrument with the blank. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the sample cuvette with the sample solution.
-
Place the sample cuvette in the sample holder of the spectrophotometer, ensuring the reference cuvette with the blank is still in place.
-
Initiate the scan to record the absorbance of the sample across the specified wavelength range.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
-
Caption: Experimental workflow for obtaining a UV-Vis absorption spectrum.
The Causality Behind Experimental Choices
-
Choice of Solvent: The solvent can significantly influence the UV-Vis spectrum, especially for polar molecules.[6] Polar solvents can interact with the ground and excited states of the molecule differently, leading to shifts in the absorption maxima (solvatochromism). Using a spectroscopic grade solvent is crucial as impurities can have their own absorbance, interfering with the measurement.
-
Concentration: The Beer-Lambert law is only valid for a certain range of concentrations. At high concentrations, intermolecular interactions can cause deviations from linearity. Therefore, it is important to work with dilutions that provide absorbance values in the optimal range for the instrument.
-
Double Beam Spectrophotometer: A double beam instrument is preferred as it measures the blank and the sample simultaneously, correcting for fluctuations in the lamp output during the scan and resulting in a more stable baseline.
Conclusion and Future Directions
While experimental data for 6-amino-4-nitropyridin-2-ol is not yet available, a thorough comparison with its structural analogs allows for a reasoned prediction of its UV-Vis absorption spectrum. The presence of strong electron-donating and electron-withdrawing groups is expected to result in a complex spectrum with significant absorption in the UV and near-visible regions.
To provide a definitive characterization of this molecule, future work should focus on its synthesis and subsequent experimental analysis using the protocol outlined in this guide. Furthermore, computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), would be invaluable in corroborating the experimental findings and providing a deeper understanding of the electronic transitions involved.[7][8][9][10] Such computational approaches can also be used to systematically study the effect of different substituents and solvents on the electronic properties of this class of compounds.
References
- ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (URL not available)
-
SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 2-Amino-4-nitrophenol. [Link]
-
NIST. 2-Aminopyridine. [Link]
-
UV-visible spectra of control and treated 2, 6-Diaminopyridine (T1 and T2). ResearchGate. [Link]
- TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines.
-
PubChem. 2-Hydroxy-4-nitropyridine. [Link]
-
Agilent Technologies. The Basics of UV-Vis Spectrophotometry. [Link]
- Sakthi, D., et al. (2017). A Complete DFT, TD-DFT and Non-Linear Optical Property Study on 6-Amino-2-Methylpyridine-3-Carbonitrile.
-
PubChem. 4-Amino-2-nitropyridine. [Link]
- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
-
TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. [Link]
- UV–Vis–NIR spectrum of 2APM crystal.
-
De Caro, C. A. (2025). UV/Vis Spectrophotometry - Fundamentals and Applications. ResearchGate. [Link]
- Al-Zoubi, W., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808.
- IR spectrum of 4-amino-2-nitrophenol.
-
NIST. 2-Amino-5-nitropyridine. [Link]
- Stanzione, M., et al. (2020). TD-DFT Prediction of the Intermolecular Charge-Transfer UV-Vis Spectra of Viologen Salts in Solution. Molecules, 25(22), 5423.
- Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (URL not available)
-
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
- Ultraviolet-Visible (UV-Vis) Spectroscopy. DSpace. (URL not available)
- Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. (URL not available)
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
BS Publications. UV Visible Spectroscopy. [Link]
Sources
- 1. UV-Vis Spectrum of 4-Amino-2-Nitrophenol | SIELC Technologies [sielc.com]
- 2. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 3. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminopyridine [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Disposal Protocol: 6-Amino-4-nitropyridin-2-ol
Executive Summary & Hazard Profile[1][2]
6-Amino-4-nitropyridin-2-ol represents a specific class of functionalized pyridine intermediates often utilized in the synthesis of deazaflavins and kinase inhibitors. Its disposal requires strict adherence to protocols designed for energetic nitrogenous compounds .
Unlike simple organic solvents, this compound possesses a "push-pull" electronic structure—an electron-withdrawing nitro group coupled with electron-donating amino and hydroxyl groups. This configuration can lower the activation energy for thermal decomposition, making the compound potentially shock-sensitive or thermally unstable, particularly when dry or in the presence of metal salts.
Immediate Hazard Classifications:
-
Energetic/Reactive: Nitro group on a pyridine ring implies potential thermal instability.
-
Acute Toxicity: High probability of toxicity via inhalation and ingestion (Category 3/4 based on structural analogs).
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
Chemical Characterization & Stability
To safely dispose of this material, you must understand its behavior in solution and solid state.
Tautomeric Equilibrium
The "2-ol" suffix is chemically misleading for handling purposes. In solution, this compound exists in equilibrium with its 2-pyridone tautomer.
-
Implication: The compound acts more like an amide than a phenol. It has low solubility in neutral water but dissolves in basic or acidic media due to its amphoteric nature (protonation of the amine or deprotonation of the hydroxyl).
-
Critical Safety Note: Do not attempt to dissolve large quantities in strong base (e.g., 10M NaOH) to facilitate disposal. Nitro-substituted heterocycles can undergo rapid, exothermic decomposition or form shock-sensitive salts in highly alkaline environments.
Physical Properties Data
| Property | Value / Characteristic | Operational Relevance |
| Appearance | Yellow to Orange Powder | Color intensity often correlates with impurity levels (azo-coupling).[1] |
| Melting Point | >300°C (often decomposes) | Do not use melting point apparatus without a blast shield. |
| Solubility | DMSO, DMF, Dilute Acid/Base | Avoid using volatile ethers (peroxide risk) for cleaning. |
| pKa | ~3.5 (OH), ~9.0 (NH) (Estimated) | Amphoteric; pH control is vital for liquid waste streams. |
Pre-Disposal Assessment & Stabilization
Before moving the container, perform the following assessment to determine the waste stream.
Step 1: State Verification
-
Dry Solid: Highest risk. If the material is old or recrystallized from ether, inspect for crystal formation on the cap (potential peroxides or unstable polymorphs).
-
Solution: Lower immediate risk, provided the solvent is compatible.
Step 2: Desensitization (The "Wetting" Protocol)
If you possess >5 grams of dry solid, it is standard safety practice to desensitize the material before transport to the waste storage area.
-
Gently mist the solid with water or a water/ethanol mixture (if compatible) to reduce dust generation and static discharge risks.
-
Why? Dry nitro-pyridine dusts are highly susceptible to electrostatic ignition.
Operational Disposal Workflows
Scenario A: Solid Waste (Pure or Contaminated Solids)
Primary Disposal Method: High-Temperature Incineration.
-
Segregation: Isolate from oxidizers (perchlorates, nitrates) and reducing agents (hydrides).
-
Containerization:
-
Use a wide-mouth HDPE jar . Avoid glass if possible to prevent shrapnel in case of over-pressurization.
-
Double-bag the material in antistatic polyethylene bags before placing in the jar.
-
-
Labeling:
-
Standard Hazardous Waste Label.
-
Supplemental Label: "HIGH NITROGEN CONTENT - POTENTIAL ENERGETIC."
-
-
Disposal Path: Ship to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration .
-
Note: Landfilling is strictly prohibited for nitro-heterocycles due to groundwater leaching risks.
-
Scenario B: Liquid Waste (Mother Liquors & HPLC Effluents)
Primary Disposal Method: Fuel Blending / Incineration.
-
pH Check: Ensure the waste stream pH is between 4 and 9.
-
Caution: Avoid mixing with strong acids (exothermic protonation) or strong bases (nucleophilic attack on the nitro-ring).
-
-
Solvent Compatibility: Ensure the carrier solvent is halogen-free if possible (reduces incineration cost), but 6-Amino-4-nitropyridin-2-ol is compatible with standard chlorinated waste streams if necessary.
-
Accumulation: Store in a dedicated "Toxic/Organic" carboy.
-
Do NOT mix with metal-containing waste (e.g., palladium catalysts from hydrogenation steps). Transition metals can catalyze the decomposition of nitro compounds.
-
Scenario C: Spill Cleanup (Emergency Procedure)
Directive: Prevent dust formation at all costs.
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Double nitrile gloves, N95 or P100 respirator (dust mask), safety goggles, and lab coat.
-
Wet Method:
-
Cover the spill with a generic absorbent pad or paper towels.
-
Gently soak the pads with water or a 50:50 water/ethanol mix.
-
Scoop the wet mass into a disposal container.[2]
-
Do NOT use a brush and dustpan (static generation risk).
-
Visualized Decision Matrix
The following diagram outlines the logical decision tree for classifying and processing 6-Amino-4-nitropyridin-2-ol waste.
Figure 1: Decision matrix for the safe segregation and disposal of 6-Amino-4-nitropyridin-2-ol, emphasizing desensitization and pH control.
Regulatory Compliance & Waste Codes (US Focus)
While 6-Amino-4-nitropyridin-2-ol is not typically explicitly listed on the EPA's P-list or U-list (unless specified by a unique CAS in certain jurisdictions), it falls under Characteristic Hazardous Waste due to its properties.
-
RCRA Code D001 (Ignitable): If the waste is in a flammable solvent or possesses explosive properties.
-
RCRA Code D003 (Reactive): Applicable if the specific isomer is determined to be capable of detonation or explosive decomposition. Recommendation: Conservatively classify as D003 if the purity is high or the history of the sample is unknown.
-
DOT Classification (Transport):
-
Likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 3344 (Pentaerythritol tetranitrate mixture... used for sensitized explosives, check specific SDS).
-
Default Safe Shipping Name: Toxic solid, organic, n.o.s. (6-Amino-4-nitropyridin-2-ol).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitropyridine Derivatives. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






